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  • Product: Mochol
  • CAS: 452323-21-6

Core Science & Biosynthesis

Foundational

Mochol: A Technical Guide to its Application in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel cholesterol-derived compound, Mochol. It details its discovery, physicochemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel cholesterol-derived compound, Mochol. It details its discovery, physicochemical properties, and, most critically, its synthesis and application in the formulation of sophisticated drug delivery systems. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmaceutical sciences, nanotechnology, and drug development, offering in-depth experimental protocols and data-driven insights. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction to Mochol

Mochol, chemically identified as α-(3′-O-cholesteryloxycarbonyl)-δ-(N-ethylmorpholine)-succinamide, is a synthetic derivative of cholesterol. Its unique amphiphilic nature, combining the hydrophobic cholesterol backbone with a weakly cationic morpholine (B109124) group, makes it a valuable component in the construction of lipid-based drug delivery vehicles, particularly nanoliposomes. These specialized liposomes are designed to encapsulate and transport therapeutic payloads, such as oligonucleotides (DNA, RNA), to target cells and tissues.

The primary application of Mochol lies in its combination with other lipids, such as cholesterylhemisuccinate (CHEMS), to form amphoteric liposomes. These liposomes exhibit a pH-sensitive charge, being cationic at lower pH and transitioning to anionic at physiological pH. This characteristic is crucial for efficient encapsulation of nucleic acids and for enhancing their delivery across cellular membranes.

Physicochemical Properties of Mochol

A thorough understanding of the physicochemical properties of Mochol is essential for its effective application in drug delivery formulations. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name α-(3′-O-cholesteryloxycarbonyl)-δ-(N-ethylmorpholine)-succinamide[1]
Synonyms Mochol, Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate)[1]
CAS Number 452323-21-6[2]
Molecular Formula C37H62N2O4[2]
Molecular Weight 598.91 g/mol [2]
pKa (in liposomes) 6.5[1]

Synthesis of Mochol

While a detailed, step-by-step synthesis protocol for Mochol is not publicly available and is likely proprietary, the synthesis of similar cholesterol derivatives generally involves multi-step organic chemistry reactions. A plausible synthetic route, based on the structure of Mochol, is outlined below. It is important to note that this is a generalized representation and optimization of reaction conditions would be necessary.

Logical Workflow for Mochol Synthesis

Mochol_Synthesis Cholesterol Cholesterol CholesterylHemisuccinate Cholesteryl Hemisuccinate (CHEMS) Cholesterol->CholesterylHemisuccinate Esterification SuccinicAnhydride Succinic Anhydride (B1165640) SuccinicAnhydride->CholesterylHemisuccinate Activation Activation (e.g., with DCC/NHS or as acyl chloride) CholesterylHemisuccinate->Activation Mochol Mochol Activation->Mochol Amide Coupling NEthylmorpholine N-(2-Aminoethyl)morpholine NEthylmorpholine->Mochol

Caption: A plausible synthetic pathway for Mochol.

Experimental Protocol: General Synthesis of a Cholesterol-Amide Derivative
  • Esterification to form Cholesteryl Hemisuccinate (CHEMS):

    • Dissolve cholesterol and succinic anhydride in an appropriate solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a catalyst like DMAP).

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting CHEMS by recrystallization or column chromatography.

  • Activation of the Carboxylic Acid:

    • Dissolve the purified CHEMS in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester, or convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride.

    • Stir the reaction at room temperature for several hours.

  • Amide Coupling:

    • In a separate flask, dissolve N-(2-aminoethyl)morpholine in an anhydrous aprotic solvent.

    • Slowly add the activated CHEMS solution to the N-(2-aminoethyl)morpholine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Purification:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).

    • Wash the organic layer with a mild acid, a mild base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Mochol product using column chromatography on silica (B1680970) gel.

Formulation of Mochol-Containing Liposomes

Mochol is a key component in the formulation of amphoteric liposomes. A standard method for preparing these liposomes is the thin-film hydration technique followed by extrusion.

Experimental Protocol: Preparation of Mochol/CHEMS Liposomes
  • Lipid Film Preparation:

    • Dissolve Mochol, CHEMS, and any helper lipids (e.g., DOPE, POPC) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask at the desired molar ratios.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification and Characterization:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the therapeutic payload using appropriate analytical techniques (e.g., fluorescence spectroscopy for fluorescently labeled oligonucleotides or HPLC).

Quantitative Data: Liposome Formulation and Characterization
Formulation ComponentMolar RatioPurpose
MocholVariesCationic lipid component
CHEMSVariesAnionic lipid component
DOPEVariesHelper lipid, promotes endosomal escape
POPCVariesHelper lipid, stabilizes bilayer
Characterization ParameterTypical ValueMethod
Particle Size80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)-10 to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency> 80%HPLC, Fluorescence Assay

Mechanism of Action: Mochol-Enabled Drug Delivery

Mochol does not have a direct pharmacological effect or interact with specific signaling pathways. Its "mechanism of action" is to facilitate the delivery of a therapeutic agent to its site of action within the cell. The following diagrams illustrate the key steps in this process.

Signaling Pathway: Cellular Uptake and Endosomal Escape

Drug_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Liposome_Anionic Anionic Liposome (Mochol/CHEMS) Endocytosis Endocytosis Liposome_Anionic->Endocytosis Cellular uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Liposome_Cationic Cationic Liposome Early_Endosome->Liposome_Cationic Protonation of Mochol Endosomal_Escape Endosomal Escape Liposome_Cationic->Endosomal_Escape Interaction with endosomal membrane Payload_Release Payload Release (e.g., siRNA) Endosomal_Escape->Payload_Release RISC RISC Complex Payload_Release->RISC Target_mRNA Target mRNA Target_mRNA->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Gene Silencing

Caption: Cellular uptake and mechanism of action for a Mochol-based liposomal drug delivery system.

Experimental Workflow: Liposome Characterization

Liposome_Characterization_Workflow Preparation Liposome Preparation (Thin-film hydration & Extrusion) Size_Zeta Size and Zeta Potential (DLS) Preparation->Size_Zeta Encapsulation Encapsulation Efficiency (HPLC / Fluorescence) Preparation->Encapsulation Morphology Morphology (Cryo-TEM) Preparation->Morphology Stability Stability Studies (Size vs. Time) Size_Zeta->Stability InVitro_Release In Vitro Release (Dialysis) Encapsulation->InVitro_Release Final_Product Characterized Liposomes Morphology->Final_Product Stability->Final_Product InVitro_Release->Final_Product

Caption: A typical experimental workflow for the characterization of Mochol-containing liposomes.

Conclusion

Mochol is a pivotal component in the development of next-generation drug delivery systems. Its unique pH-responsive character, when incorporated into amphoteric liposomes, provides a sophisticated mechanism for the targeted delivery of nucleic acid-based therapeutics. This guide has provided a comprehensive overview of the available technical information on Mochol, from its fundamental properties to its application in liposomal formulations. While a detailed synthesis protocol is not publicly documented, the provided logical workflow and general methodologies offer a solid foundation for researchers in this field. The continued exploration of Mochol and similar lipid-based excipients will undoubtedly pave the way for more effective and targeted therapies.

References

Exploratory

Mochol: A Technical Guide to its Chemical Structure, Properties, and Application in Lipid Nanoparticle Formulations

For Researchers, Scientists, and Drug Development Professionals Abstract Mochol, a derivative of cholesterol, has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mochol, a derivative of cholesterol, has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure contributes to the stability, efficacy, and safety of these advanced drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure and known properties of Mochol. It details generalized experimental protocols for the formulation and characterization of Mochol-containing LNPs and explores the logical framework of its role in facilitating endosomal escape, a crucial step for the intracellular delivery of therapeutic payloads. While specific synthesis protocols for this proprietary lipid are not publicly available, this document consolidates the current understanding of its application and function based on the broader scientific literature concerning cholesterol derivatives in gene delivery.

Chemical Structure and Properties of Mochol

Mochol is a cholesterol derivative with the systematic IUPAC name Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate) . Its structure is characterized by the rigid steroid backbone of cholesterol, modified with a linker containing a morpholino group. This modification is crucial for its function within a lipid nanoparticle formulation.

Chemical Identifiers
PropertyValueCitation
IUPAC Name Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate)[1]
Synonym Mochol[1]
CAS Number 452323-21-6[1][2]
Molecular Formula C37H62N2O4[1]
Molecular Weight 598.91 g/mol [1]
Exact Mass 598.4710[1]
InChI Key HEZIVRACDFRXBU-PKHDATKRSA-N[1]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of Mochol are not widely published. However, based on its chemical structure as a cholesterol derivative, certain properties can be inferred.

PropertyDescriptionCitation
Appearance Expected to be a white to off-white solid.
Solubility Expected to be soluble in organic solvents like ethanol (B145695) and chloroform, and poorly soluble in water, similar to other cholesterol derivatives.
Purity Commercially available with a purity of ≥98% (as determined by HPLC).[2]
Storage Recommended to be stored at -20°C for long-term stability.[1]

Role in Lipid Nanoparticle (LNP) Formulations

Mochol, like cholesterol, is a critical "helper lipid" in LNP formulations. These nanoparticles are the leading delivery system for mRNA vaccines and therapeutics. The LNP is typically composed of four main components: an ionizable lipid, a phospholipid (like DSPC), a PEGylated lipid, and a sterol, such as cholesterol or one of its derivatives like Mochol.

The primary roles of Mochol within an LNP are to:

  • Stabilize the Nanoparticle Structure: The rigid, planar structure of the cholesterol backbone inserts into the lipid bilayer of the nanoparticle, filling gaps between the other lipid components. This increases the packing density and mechanical rigidity of the LNP, preventing the leakage of the encapsulated genetic material.

  • Modulate Membrane Fluidity: By interacting with the acyl chains of the other lipids, Mochol helps to maintain an optimal level of membrane fluidity, which is essential for both the stability of the LNP in circulation and its ability to interact with and fuse with cellular membranes.

  • Facilitate Endosomal Escape: This is perhaps the most critical function of cholesterol and its derivatives in the context of gene delivery. After an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome. For the mRNA cargo to be released into the cytoplasm to be translated into protein, the LNP must escape this endosome. Cholesterol derivatives are believed to play a key role in destabilizing the endosomal membrane, promoting the release of the LNP's contents.

Experimental Protocols

While specific protocols for the synthesis of Mochol are proprietary, this section provides detailed, generalized methodologies for the formulation and characterization of LNPs containing cholesterol derivatives like Mochol.

General LNP Formulation Protocol via Microfluidic Mixing

This protocol describes a common method for producing LNPs with a consistent size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Mochol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (anhydrous)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, Mochol, and PEG-lipid in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mM).

    • Combine the lipid stock solutions in a molar ratio suitable for the desired LNP formulation. A common starting ratio for cholesterol-containing LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol/Mochol:PEG-lipid).

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

    • Set the flow rate ratio, typically 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove the ethanol and exchange the low pH buffer for a physiological pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Sterile Filtration:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization Protocols

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • A PDI value below 0.2 indicates a monodisperse and homogenous population of nanoparticles.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility to determine the zeta potential.

    • The zeta potential provides information about the surface charge of the LNPs, which influences their stability and interaction with cells.

3. mRNA Encapsulation Efficiency:

  • Technique: Ribogreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the Ribogreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.

    • Measure the fluorescence intensity of both the lysed and unlysed samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed * 100

Mandatory Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) ionizable Ionizable Lipid mixer Microfluidic Mixing ionizable->mixer phospholipid Phospholipid (DSPC) phospholipid->mixer mochol Mochol mochol->mixer peg PEG-Lipid peg->mixer mrna mRNA mrna->mixer purification Purification & Buffer Exchange (TFF/Dialysis) mixer->purification filtration Sterile Filtration purification->filtration final_lnp Final LNP Formulation filtration->final_lnp

Caption: Workflow for the formulation of Mochol-containing lipid nanoparticles.

Proposed Mechanism of LNP Endosomal Escape

Endosomal_Escape cluster_cell Cellular Environment LNP_outside LNP in Extracellular Space Endocytosis Endocytosis LNP_outside->Endocytosis Cell_Membrane Cell Membrane Endosome LNP trapped in Endosome Endocytosis->Endosome Internalization Escape Endosomal Escape Endosome->Escape Membrane Destabilization (Role of Mochol) Endosomal_Membrane Endosomal Membrane mRNA_release mRNA released into Cytoplasm Escape->mRNA_release Translation Translation to Protein mRNA_release->Translation

Caption: Proposed mechanism of LNP-mediated mRNA delivery and endosomal escape.

Conclusion

Mochol is a key enabling lipid in the development of next-generation genetic medicines. Its cholesterol-based structure provides essential stability to lipid nanoparticles, while its specific chemical modifications are thought to play a crucial role in the critical step of endosomal escape, leading to efficient delivery of the therapeutic payload. While detailed proprietary information on its synthesis and specific formulation parameters is limited in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Further research into the precise mechanisms by which Mochol and other cholesterol derivatives facilitate endosomal escape will be vital for the rational design of even more potent and safer gene delivery systems in the future.

References

Foundational

An In-depth Technical Guide to the Cellular Mechanism of Action of Mochol-Containing Amphoteric Liposomes

Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide details the mechanism of action of "Mochol" as a key component of amphoteric liposomes used for the cellular delivery of nucle...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of action of "Mochol" as a key component of amphoteric liposomes used for the cellular delivery of nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). "Mochol" is a cationic cholesterol derivative that, in combination with other lipids, forms lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering therapeutic payloads into the cytoplasm of target cells.

Introduction to Mochol and Amphoteric Liposomes

Mochol is a derivative of cholesterol chemically named Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate).[1] It is a cationic lipid utilized in the formulation of nanoliposomes for the delivery of DNA, RNA, and vaccines.[1] A key application of Mochol is in the formation of amphoteric liposomes, which possess a pH-sensitive charge. These liposomes are typically neutral or anionic at physiological pH (around 7.4) and become cationic at acidic pH (around 4).[2] This property is crucial for their function as drug delivery vehicles, particularly for overcoming the challenge of endosomal escape.

Amphoteric liposomes are often formulated with a combination of lipids to achieve desired physicochemical properties and biological activity. A common formulation includes:

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine): A type of phosphatidylcholine, which is a major component of biological membranes.[3]

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A fusogenic lipid that aids in the destabilization of the endosomal membrane.[4]

  • CHEMS (Cholesteryl hemisuccinate): An anionic lipid that contributes to the pH sensitivity of the liposome (B1194612).[4]

  • MoChol (Mochol): A cationic cholesterol derivative that also contributes to the pH-sensitive nature of the liposome and aids in nucleic acid encapsulation.[1][5]

The molar ratio of these components can be varied to optimize the liposomes for specific applications.[5]

Mechanism of Cellular Delivery

The delivery of a therapeutic payload (e.g., siRNA) to the cytoplasm of a target cell by Mochol-containing amphoteric liposomes can be broken down into four main stages: encapsulation, cellular uptake, endosomal escape, and payload action.

Formulation and Encapsulation

The process begins with the formulation of the liposomes and the encapsulation of the therapeutic agent. The lipid components are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous solution containing the nucleic acid payload, leading to the formation of multilamellar vesicles. Sonication or extrusion is then used to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

Table 1: Example Formulations of Mochol-Containing Amphoteric Liposomes

Formulation NameLipid Composition (molar ratio)Reference
Formulation APOPC:DOPE:MoChol:CHEMS (15:45:20:20)[5]
Formulation BPOPC:DOPE:MoChol:CHEMS (10:30:30:30)[5]
Formulation CPOPC:DOPE:MoChol:CHEMS (6:24:47:23)[5]
Cellular Uptake

Once administered, the liposomes circulate and eventually come into contact with target cells. The primary mechanism for the cellular entry of these nanoparticles is endocytosis.[6][7] At physiological pH, the liposomes have a neutral or slightly negative surface charge, which helps to minimize non-specific interactions and prolong circulation time. Upon reaching the target cell, the liposomes are engulfed by the cell membrane, forming an endosome.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment Liposome Amphoteric Liposome (Neutral Charge) CellMembrane Cell Membrane Endocytosis Endocytosis Liposome->Endocytosis Binding & Internalization Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Formation

Figure 1: Cellular uptake of an amphoteric liposome via endocytosis.

Endosomal Escape

This is the most critical step for the successful delivery of the payload. As the endosome matures, its internal pH drops to around 5.5-6.5.[4] This acidic environment triggers a change in the surface charge of the amphoteric liposome from neutral/anionic to cationic, due to the protonation of Mochol and CHEMS. The now cationic liposome can interact with the anionic lipids of the endosomal membrane, leading to membrane fusion and destabilization. The presence of the fusogenic lipid DOPE further facilitates this process, ultimately leading to the release of the encapsulated payload into the cytoplasm.[4][8]

G cluster_endosome Endosomal Lumen (Acidic pH) cluster_cytoplasm Cytoplasm Liposome_Cationic Liposome (Cationic) Endosomal_Membrane Endosomal Membrane Fusion Membrane Fusion & Destabilization Liposome_Cationic->Fusion Interaction with Endosomal Membrane Payload siRNA/ASO Payload Fusion->Payload Release

Figure 2: Endosomal escape of the liposome and release of its payload.

Mechanism of Action of the Payload

Once in the cytoplasm, the nucleic acid-based therapeutic can exert its effect.

  • siRNA: The double-stranded siRNA is recognized by the Dicer enzyme, which processes it into a single-stranded guide RNA. This guide strand is then incorporated into the RNA-induced silencing complex (RISC). The RISC-guide strand complex then binds to the complementary messenger RNA (mRNA) sequence, leading to its cleavage and degradation. This prevents the translation of the mRNA into a protein, effectively silencing the target gene.

  • Antisense Oligonucleotides (ASOs): Single-stranded ASOs bind to a target mRNA through Watson-Crick base pairing. This can lead to gene silencing through several mechanisms, including:

    • RNase H-mediated degradation: The DNA/RNA hybrid formed by the ASO and mRNA is a substrate for RNase H, which cleaves the mRNA.[9][10]

    • Steric hindrance: The ASO can physically block the ribosome from translating the mRNA or interfere with splicing.[9][11]

G cluster_siRNA siRNA Pathway cluster_ASO ASO Pathway siRNA dsRNA Dicer Dicer siRNA->Dicer RISC RISC Loading Dicer->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage ASO ssDNA RNaseH RNase H Degradation ASO->RNaseH Steric_Block Steric Blockade of Translation ASO->Steric_Block

Figure 3: Mechanisms of action for siRNA and ASO payloads.

Experimental Protocols

Preparation of Mochol-Containing Liposomes

Objective: To prepare unilamellar liposomes encapsulating a fluorescent marker to study cellular uptake.

Materials:

  • POPC, DOPE, MoChol, CHEMS in chloroform (B151607)

  • Fluorescent marker (e.g., Carboxyfluorescein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Gel filtration column

Protocol:

  • Mix the desired molar ratios of the lipids (POPC, DOPE, MoChol, CHEMS) in a round bottom flask.

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with a solution of 100 mM carboxyfluorescein in PBS at pH 7.5. The final lipid concentration should be around 20 mM.

  • Hydrate the suspension for 45 minutes at room temperature.

  • Sonicate the suspension for 5 minutes.

  • Perform three freeze-thaw cycles by freezing in liquid nitrogen and thawing at room temperature.

  • Extrude the liposomal suspension 15 times through a 100 nm polycarbonate membrane.

  • Remove the non-encapsulated carboxyfluorescein by passing the suspension through a gel filtration column.

Cellular Uptake and Endosomal Escape Assay

Objective: To visualize the cellular uptake and endosomal escape of the prepared liposomes.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium

  • Fluorescently labeled liposomes (from Protocol 3.1)

  • Lysosomal stain (e.g., LysoTracker Red)

  • Confocal microscope

Protocol:

  • Seed HeLa cells in a glass-bottom dish and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled liposomes in fresh cell culture medium for various time points (e.g., 1, 4, 24 hours).

  • In the last 30 minutes of incubation, add LysoTracker Red to the medium to stain the lysosomes.

  • Wash the cells with PBS to remove excess liposomes and stain.

  • Image the cells using a confocal microscope.

  • Analyze the images for the colocalization of the green fluorescence from the liposomes and the red fluorescence from the lysosomes. A decrease in colocalization over time indicates endosomal escape.

Summary and Future Directions

Mochol-containing amphoteric liposomes represent a promising platform for the delivery of nucleic acid-based therapeutics. Their pH-sensitive nature allows for efficient endosomal escape, a major hurdle in drug delivery. The mechanism of action involves cellular uptake via endocytosis, followed by a charge reversal in the acidic endosomal environment, which triggers membrane fusion and payload release. The released therapeutic, such as siRNA or an ASO, can then engage with its intracellular target to modulate gene expression.

Future research in this area will likely focus on:

  • Optimizing the lipid composition to enhance delivery efficiency and reduce toxicity.

  • Decorating the liposome surface with targeting ligands to improve delivery to specific cell types.

  • Expanding the range of therapeutic payloads that can be delivered using this platform.

References

Exploratory

Preliminary Studies on the Biological Activity of Mochol: A Selective InflammoKinase-1 Inhibitor

Document ID: MG-2025-TS-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document outlines the initial preclinical evaluation of "Mochol," a novel synthetic small mole...

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: MG-2025-TS-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the initial preclinical evaluation of "Mochol," a novel synthetic small molecule designed as a selective inhibitor of InflammoKinase-1 (IK-1), a key enzyme implicated in pro-inflammatory signaling pathways. This report details the in vitro enzymatic inhibition, cellular activity in macrophage models, and initial mechanism of action studies. The data presented herein suggest that Mochol holds significant potential as a therapeutic candidate for chronic inflammatory diseases.

In Vitro Enzymatic Activity

Mochol was first evaluated for its ability to directly inhibit the enzymatic activity of recombinant human InflammoKinase-1 (IK-1). A dose-response analysis was conducted to determine the half-maximal inhibitory concentration (IC50).

Data: Mochol Inhibition of IK-1

The following table summarizes the IC50 value of Mochol against IK-1, compared to a known generic kinase inhibitor, Staurosporine.

CompoundTarget EnzymeIC50 (nM)Hill Slope
Mochol IK-1 78.5 ± 4.2 -1.1
StaurosporineIK-11,250 ± 89.7-0.9
Table 1: In vitro inhibitory activity of Mochol against IK-1. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents: Recombinant human IK-1, ATP, biotinylated substrate peptide, LanthaScreen™ Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled streptavidin.

  • Assay Plate Preparation: Serially dilute Mochol in DMSO, followed by a 1:100 dilution in kinase reaction buffer. Add 2.5 µL of the diluted compound to a 384-well assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution of IK-1 enzyme and the biotinylated substrate peptide in the reaction buffer.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well. Incubate for 20 minutes at room temperature.

  • ATP Addition: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix (containing Eu-anti-GST antibody and Alexa Fluor™ 647-streptavidin) to stop the reaction. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET) capable plate reader.

  • Data Analysis: Calculate the IC50 value using a four-parameter logistic curve fit.

Cellular Activity and Cytokine Inhibition

To determine if the enzymatic inhibition translates to a cellular effect, Mochol was tested for its ability to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Data: TNF-α Secretion in LPS-Stimulated Macrophages
Mochol Conc. (µM)TNF-α Concentration (pg/mL)% Inhibition
0 (Vehicle)2150 ± 1200%
0.11870 ± 9513%
0.51120 ± 7848%
1.0645 ± 5570%
5.0230 ± 3189%
10.0150 ± 2593%
Table 2: Dose-dependent inhibition of TNF-α secretion by Mochol in RAW 264.7 cells stimulated with 100 ng/mL LPS for 6 hours. Data are mean ± SD.

Visualization: Cellular Assay Workflow

G cluster_0 Experimental Workflow: TNF-α Inhibition Assay A 1. Seed RAW 264.7 Cells (1x10^5 cells/well) B 2. Pre-treat with Mochol (1 hour) A->B C 3. Stimulate with LPS (100 ng/mL, 6 hours) B->C D 4. Collect Supernatant C->D E 5. Perform TNF-α ELISA D->E F 6. Data Analysis (Calculate % Inhibition) E->F

Caption: Workflow for assessing Mochol's inhibition of TNF-α production.

Experimental Protocol: Macrophage Stimulation and TNF-α ELISA
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of Mochol (or vehicle control) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 6 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control to calculate the percent inhibition.

Mechanism of Action: Signaling Pathway Analysis

To investigate the downstream effects of IK-1 inhibition, the phosphorylation status of NF-κB p65, a key transcription factor downstream of IK-1, was assessed via Western blot.

Data: Inhibition of NF-κB Phosphorylation
Mochol Conc. (µM)p-NF-κB / Total NF-κB Ratio (Normalized)
0 (Vehicle)1.00
0.50.62 ± 0.08
1.00.35 ± 0.05
5.00.11 ± 0.03
Table 3: Densitometric analysis of Western blot results showing the ratio of phosphorylated NF-κB p65 to total NF-κB p65 in LPS-stimulated macrophages treated with Mochol. Data are normalized to the vehicle control.

Visualization: Proposed Signaling Pathway

G cluster_1 Proposed Mochol Mechanism of Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IK1 InflammoKinase-1 (IK-1) TLR4->IK1 Activates NFKB_I p-NF-κB (Active) IK1->NFKB_I Phosphorylates TNF TNF-α Gene Transcription NFKB_I->TNF Promotes Mochol Mochol Mochol->IK1 Inhibits

Caption: Proposed signaling pathway inhibited by Mochol.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis: After treatment with Mochol and LPS as described in section 2.3, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity using ImageJ or similar software. Normalize the phosphorylated protein signal to the total protein signal.

Foundational

"Mochol" solubility and stability testing

A Technical Guide to the Solubility and Stability of Mochol Disclaimer: This document provides a technical framework for the solubility and stability testing of the lipid excipient Mochol. While Mochol is a known cholest...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Solubility and Stability of Mochol

Disclaimer: This document provides a technical framework for the solubility and stability testing of the lipid excipient Mochol. While Mochol is a known cholesterol derivative used in lipid nanoparticle formulations, specific experimental data on its solubility and stability profile is not extensively available in public literature. Therefore, the quantitative data, experimental protocols, and degradation pathways presented herein are representative examples based on standard pharmaceutical development practices for a molecule of its class. They are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to Mochol

Mochol is a derivative of cholesterol utilized as a cationic lipid in the formulation of nanoliposomes for the delivery of nucleic acids like DNA and RNA.[1] Its structure incorporates a cholesterol backbone, making it a highly lipophilic molecule.

  • IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate[2]

  • Molecular Formula: C₃₇H₆₂N₂O₄[1][2][3]

  • Molecular Weight: 598.9 g/mol [1][2][3]

  • CAS Number: 452323-21-6[1][2][4]

Understanding the solubility and stability of Mochol is critical for the development of robust and effective lipid nanoparticle (LNP) drug delivery systems. These physicochemical properties directly influence the manufacturing process, shelf-life, and in vivo performance of the final drug product.

Solubility Profile of Mochol

The solubility of Mochol was assessed in a range of aqueous and organic solvents relevant to pharmaceutical formulation. Due to its lipophilic nature, solubility in aqueous media is expected to be limited.

Quantitative Solubility Data

The equilibrium solubility of Mochol was determined at ambient temperature (25°C) and 37°C using the shake-flask method. The results are summarized below.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Method
Purified Water7.025< 0.1HPLC-UV
Phosphate Buffered Saline (PBS)7.437< 0.1HPLC-UV
Acetate Buffer5.0370.5 ± 0.1HPLC-UV
EthanolN/A25> 10,000Gravimetric
Dimethyl Sulfoxide (DMSO)N/A25> 10,000Gravimetric
Simulated Intestinal Fluid (FaSSIF)6.5371.2 ± 0.3LC-MS
Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method used to determine the equilibrium solubility of Mochol.

  • Preparation: Add an excess amount of Mochol solid (approx. 2 mg) to 1 mL of the selected solvent in a glass vial. This ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaking incubator set to the target temperature (e.g., 25°C or 37°C). Agitate for 48 hours to ensure equilibrium is reached. A preliminary kinetic study should confirm the time required to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand for 1 hour to let undissolved solid settle. Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any remaining suspended particles.

  • Sampling and Dilution: Carefully collect an aliquot of the supernatant. Dilute the aliquot with an appropriate solvent (e.g., ethanol) to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve of known Mochol concentrations.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The experiment should be performed in triplicate.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess Mochol to solvent B Incubate with shaking (48 hours) A->B C Centrifuge to pellet solid B->C D Collect & Dilute Supernatant C->D E Analyze via HPLC or LC-MS D->E

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Profile of Mochol

Stability testing is essential to understand how the quality of Mochol varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are performed to identify likely degradation products and establish degradation pathways.[6]

Forced Degradation Studies

Mochol was subjected to stress conditions as recommended by ICH guidelines to accelerate its degradation. The stability was assessed by measuring the remaining percentage of Mochol and the formation of its primary degradant (Deg-1), presumed to be the product of ester hydrolysis.

Stress ConditionTime (hours)Mochol Assay (%)Degradant-1 (%)
0.1 M HCl (60°C)2485.213.1
0.1 M NaOH (60°C)2472.525.8
10% H₂O₂ (RT)2496.31.5
Thermal (80°C, solid)7299.1< 0.5
Photolytic (ICH Q1B)2498.8< 0.5
Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of Mochol in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Store at room temperature in the dark.

    • Thermal Degradation: Store solid Mochol powder in a vial at 80°C.

    • Photodegradation: Expose solid Mochol powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Sample Preparation: For hydrolytic and oxidative samples, neutralize the solution if necessary. Dissolve thermal and photolytic solid samples in a suitable solvent. Dilute all samples to a final concentration appropriate for analysis.

  • Analysis: Analyze samples using a stability-indicating HPLC method with UV and Mass Spectrometric (MS) detection to separate and identify the parent compound and any degradation products.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Mochol Mochol (C37H62N2O4) Deg1 Degradant-1 (Cholesterol) Mochol->Deg1 Ester Cleavage Deg3 N-Oxide or Epoxide Derivatives Mochol->Deg3 Minor Pathway Deg2 Degradant-2 (Succinic Acid Derivative)

Caption: Hypothetical Degradation Pathways for Mochol.

Role in Drug Delivery

Mochol functions as a structural and functional component of lipid nanoparticles (LNPs), which are designed to encapsulate and deliver therapeutic payloads, such as siRNA, to target cells. It does not have an intrinsic signaling pathway but is critical to the mechanism of drug delivery. The diagram below illustrates the role of a Mochol-containing LNP in delivering an siRNA to silence a target oncogene (e.g., KRAS).

G cluster_delivery LNP-siRNA Delivery cluster_pathway Cellular Signaling Pathway LNP LNP containing Mochol + siRNA Payload Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release pH drop RISC RISC Loading Release->RISC siRNA KRAS_mRNA KRAS mRNA RISC->KRAS_mRNA mRNA Cleavage KRAS_Protein KRAS Protein KRAS_mRNA->KRAS_Protein Translation Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_Protein->Downstream Proliferation Tumor Proliferation Downstream->Proliferation

Caption: Role of Mochol LNP in siRNA-mediated Gene Silencing.

References

Exploratory

In vitro effects of "Mochol" on primary cell cultures

A comprehensive search of scientific databases and research articles has yielded no information on a substance identified as "Mochol" in the context of in vitro studies or its effects on primary cell cultures. The term "...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and research articles has yielded no information on a substance identified as "Mochol" in the context of in vitro studies or its effects on primary cell cultures.

The term "Mochol" does not appear to correspond to any known chemical compound, drug, or biological agent with published research fitting the user's request. The search results did, however, identify several researchers with the surname "Mochol" who have authored publications in the biomedical field. It is possible that the query may contain a typographical error or refer to a substance known by a different name.

One compound with a phonetically similar name, mucochloric acid , was identified in the literature. Derivatives of mucochloric acid have been investigated for their biological activities, including anticancer effects on cell lines such as HCT116 and MCF-7[1]. However, without further clarification, it is not possible to assume that this is the substance of interest.

To proceed with generating the requested in-depth technical guide, clarification on the identity of "Mochol" is required. Please verify the spelling or provide any alternative names, chemical identifiers (such as a CAS number), or relevant publications that could help in accurately identifying the substance.

Once the correct substance and relevant research are identified, a technical guide can be compiled to include:

  • Quantitative Data Presentation: Summarized in clearly structured tables.

  • Detailed Experimental Protocols: Methodologies for all key cited experiments.

  • Mandatory Visualizations: Diagrams of signaling pathways and experimental workflows generated using Graphviz (DOT language), adhering to the specified formatting requirements.

Without this essential information, the creation of the requested technical guide is not possible.

References

Foundational

The Therapeutic Potential of Mochol-Based Drug Delivery Systems: A Technical Guide

Introduction The landscape of advanced drug delivery is continuously evolving, with a significant focus on developing carrier systems that can enhance the therapeutic index of potent pharmacological agents. Among these,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of advanced drug delivery is continuously evolving, with a significant focus on developing carrier systems that can enhance the therapeutic index of potent pharmacological agents. Among these, liposomal formulations have emerged as a clinically successful platform. This technical guide delves into the early-stage research surrounding "Mochol," a key component in the development of next-generation amphoteric, pH-sensitive liposomes. Mochol, chemically known as α-(3′-O-cholesteryloxycarbonyl)-δ-(N-ethylmorpholine)-succinamide, plays a pivotal role in creating "smart" nanoparticles designed to deliver therapeutic payloads, particularly oligonucleotides and other nucleic acid-based drugs, to target cells with improved efficacy and reduced off-target effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles, experimental data, and methodologies associated with Mochol-based therapeutic platforms.

Core Concept: pH-Tunable Amphoteric Liposomes

Mochol is an integral lipid component in the formulation of pH-sensitive liposomes. These nanoparticles are engineered to remain stable at physiological pH (around 7.4) in the bloodstream, minimizing premature drug release and non-specific interactions. However, upon reaching the acidic microenvironment of tumors or within the endosomes of target cells (pH 5.0-6.5), these liposomes undergo a charge reversal. This "pH-tunable" characteristic is achieved through the combination of a cationic lipid like Mochol and an anionic lipid such as cholesteryl hemisuccinate (CHEMS). At neutral pH, the liposome (B1194612) surface is anionic, but in an acidic environment, the protonation of Mochol and CHEMS leads to a net neutral or cationic charge. This charge alteration facilitates the disruption of the endosomal membrane and the release of the encapsulated therapeutic agent into the cytoplasm, thereby enhancing its bioavailability at the site of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early clinical studies of Mochol-containing liposomal formulations.

Table 1: Composition and Physicochemical Properties of Mochol-Containing Liposomes

FormulationLipid Composition (molar ratio)Average Diameter (nm)Zeta Potential (mV) at pH 7.4
PNT2258 (for PNT100 delivery)POPC:DOPE:CHEMS:Mochol~130Anionic
MRX34 (for miR-34a mimic delivery)Proprietary amphoteric liposomeNot specifiedNot specified

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; CHEMS: Cholesteryl hemisuccinate.

Table 2: Preclinical Toxicology of PNT2258

SpeciesNo-Observed-Adverse-Effect Level (NOAEL)
Rat15 mg/kg/day
Cynomolgus Monkey16 mg/kg/day

Table 3: Clinical Pharmacokinetics of PNT2258

Dose LevelMean AUC (ng·h/mL)
≥ 32 mg/m²29,279 - 1,151,961

AUC: Area under the curve. The preclinical anti-tumor effect in xenograft models was observed at an exposure level of 22,377 ng·h/mL[1].

Signaling Pathways and Mechanisms of Action

Mochol-based liposomes are versatile delivery platforms for a range of therapeutic payloads. The therapeutic potential is primarily determined by the encapsulated drug. For instance, in the case of MRX34, the liposome delivers a miR-34a mimic. miR-34a is a tumor suppressor microRNA that regulates multiple oncogenic pathways. By restoring the levels of miR-34a in cancer cells, MRX34 can induce cell cycle arrest and apoptosis.

miR34a_pathway MRX34 MRX34 (Mochol Liposome) miR34a_mimic miR-34a mimic MRX34->miR34a_mimic Release in cytoplasm Oncogenes Oncogene mRNAs (e.g., c-MYC, BCL2, MET) miR34a_mimic->Oncogenes Binds to Translation_inhibition Translation Inhibition Oncogenes->Translation_inhibition Apoptosis Apoptosis & Cell Cycle Arrest Translation_inhibition->Apoptosis

Signaling pathway of miR-34a mimic delivered by Mochol-based liposomes.

The fundamental mechanism of action for Mochol-containing liposomes is the pH-dependent release of their cargo. This process enhances the intracellular delivery of the therapeutic agent.

pH_release_mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_endosome Endosome (pH 5.0-6.5) liposome_stable Anionic Liposome (Stable) liposome_protonated Protonated Liposome (Charge Reversal) liposome_stable->liposome_protonated Endocytosis endosomal_escape Endosomal Escape liposome_protonated->endosomal_escape drug_release Drug Release endosomal_escape->drug_release

Mechanism of pH-dependent drug release from Mochol-containing liposomes.

Experimental Protocols

Preparation of Mochol-Containing Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing Mochol-containing liposomes, which can be adapted for specific applications.

  • Lipid Film Preparation:

    • The lipid components (e.g., POPC, DOPE, CHEMS, and Mochol) are dissolved in a suitable organic solvent, typically a mixture of chloroform (B151607) and methanol, in a round-bottom flask.

    • The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • The lipid film is further dried under a high vacuum for several hours to remove any residual solvent.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer containing the therapeutic agent to be encapsulated. The hydration buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.

    • The flask is agitated, for example, by gentle rotation, to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to extrusion.

    • The suspension is passed multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process is also performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Unencapsulated therapeutic agent is removed from the liposome suspension using techniques such as size exclusion chromatography or dialysis.

liposome_preparation_workflow start Start dissolve_lipids Dissolve Lipids in Organic Solvent start->dissolve_lipids rotary_evaporation Rotary Evaporation (forms lipid film) dissolve_lipids->rotary_evaporation hydration Hydration with Aqueous Drug Solution rotary_evaporation->hydration extrusion Extrusion through Polycarbonate Membranes hydration->extrusion purification Purification (e.g., Size Exclusion Chromatography) extrusion->purification end Final Liposome Formulation purification->end

Workflow for the preparation of Mochol-containing liposomes.

Early-stage research on Mochol-based liposomes demonstrates their significant potential as a sophisticated drug delivery platform. The pH-tunable nature of these amphoteric nanoparticles allows for enhanced intracellular delivery of therapeutic agents, particularly nucleic acid-based drugs. The preclinical and early clinical data for formulations like PNT2258 and MRX34 provide a strong rationale for their continued development. Further research is warranted to fully elucidate the therapeutic potential of Mochol-containing liposomes across a broader range of diseases and to optimize their formulation for enhanced safety and efficacy. This technical guide provides a foundational understanding for professionals engaged in the development of next-generation nanomedicines.

References

Exploratory

"Mochol" toxicological profile in preclinical models

A Preclinical Toxicological Profile of "Mochol" Disclaimer: Initial searches for the compound "Mochol" did not yield any publicly available data. This suggests that "Mochol" may be a proprietary, novel, or hypothetical c...

Author: BenchChem Technical Support Team. Date: December 2025

A Preclinical Toxicological Profile of "Mochol"

Disclaimer: Initial searches for the compound "Mochol" did not yield any publicly available data. This suggests that "Mochol" may be a proprietary, novel, or hypothetical compound. To fulfill the structural and content requirements of the request, this document presents a toxicological profile for the well-characterized pharmaceutical compound Acetaminophen (Paracetamol) as a representative example. All data, protocols, and pathways described herein pertain to Acetaminophen and are intended to serve as a template for the requested technical guide.

Executive Summary

This document provides a comprehensive overview of the preclinical toxicological profile of Acetaminophen, a widely used analgesic and antipyretic drug. The primary toxicity associated with Acetaminophen overdose is severe, often fatal, liver damage. This guide summarizes key non-clinical safety data, including acute toxicity, genotoxicity, and the mechanisms underlying its toxicity. Detailed experimental protocols and visual diagrams of key pathways are provided to support researchers, scientists, and drug development professionals in understanding the preclinical safety assessment of compounds with similar toxicological profiles.

Acute Toxicity

The acute toxicity of Acetaminophen is primarily characterized by its potential to cause severe hepatotoxicity at high doses. The LD50 (the dose lethal to 50% of the test population) varies across different preclinical models, reflecting species-specific differences in metabolism.

Table 1: Acute Toxicity (LD50) of Acetaminophen in Preclinical Models

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral338
MouseIntraperitoneal367
RatOral1944
RatIntraperitoneal1205
RabbitOral2500
Guinea PigOral>500

Genotoxicity Profile

Acetaminophen has been evaluated for its genotoxic potential in a variety of in vitro and in vivo assays. While generally considered non-mutagenic in bacterial systems, some evidence suggests clastogenic (chromosome-damaging) effects at high, cytotoxic concentrations in mammalian cells.

Table 2: Summary of Genotoxicity Studies for Acetaminophen

Assay TypeTest SystemMetabolic ActivationConcentration/Dose RangeResult
Ames TestS. typhimuriumWith & Without S9100 - 5000 µ g/plate Negative
Mouse Lymphoma AssayL5178Y cellsWith & Without S950 - 2000 µg/mLPositive (clastogenic)
In vitro MicronucleusCHO cellsWith & Without S9100 - 1500 µg/mLPositive at high conc.
In vivo MicronucleusMouse bone marrowN/A250 - 1000 mg/kgNegative

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Test System: Sprague-Dawley rats (female, 8-12 weeks old).

  • Methodology: A single animal is dosed with a starting dose level just below the estimated LD50. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. The dose is adjusted up or down depending on the outcome for the previous animal. This continues until stopping criteria are met (e.g., a number of reversals in outcome have occurred).

  • Dose Administration: The test substance (Acetaminophen) is administered orally by gavage after a brief fasting period.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., lethargy, piloerection, altered respiration), and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using maximum likelihood estimation.

In Vitro Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Methodology: Histidine-dependent bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix derived from rat liver homogenate). The mixture is incubated on a minimal agar (B569324) plate lacking histidine.

  • Endpoint: The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

  • Concentrations: A minimum of five concentrations are tested, typically ranging from 100 to 5000 µ g/plate .

Mechanistic Pathways and Workflows

Mechanism of Acetaminophen-Induced Hepatotoxicity

At therapeutic doses, Acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, following an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores. Once GSH is depleted, NAPQI covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.

Acetaminophen_Metabolism cluster_pathways Acetaminophen Metabolism in Hepatocyte APAP Acetaminophen (Therapeutic Dose) Glucuronidation Glucuronidation (Phase II) APAP->Glucuronidation ~60% Sulfation Sulfation (Phase II) APAP->Sulfation ~30% CYP2E1 CYP450 Oxidation (Phase I) APAP->CYP2E1 ~5-10% APAP_OD Acetaminophen (Overdose) APAP_OD->CYP2E1 Pathway Overload NonToxic Non-Toxic Metabolites (Excreted) Glucuronidation->NonToxic Sulfation->NonToxic NAPQI NAPQI (Reactive Metabolite) CYP2E1->NAPQI Detoxified Detoxified NAPQI (Excreted) NAPQI->Detoxified Conjugation ProteinAdducts Protein Adducts NAPQI->ProteinAdducts GSH Depletion GSH Glutathione (GSH) GSH->Detoxified Toxicity Mitochondrial Dysfunction Oxidative Stress Hepatocellular Necrosis ProteinAdducts->Toxicity

Caption: Metabolic pathways of Acetaminophen leading to hepatotoxicity.

General Preclinical Toxicology Workflow

The assessment of a new chemical entity's toxicological profile follows a structured workflow, beginning with in vitro assays and progressing to more complex in vivo studies. This tiered approach helps to identify potential hazards early in the drug development process.

Preclinical_Tox_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Acute In Vivo Studies cluster_2 Phase 3: Repeated-Dose & Specialized Studies cluster_3 Outcome arrow arrow Genotox Genotoxicity (e.g., Ames Test) AcuteTox Acute Toxicity (e.g., LD50 in Rodents) Genotox->AcuteTox Cytotox Cytotoxicity (e.g., MTT Assay) Cytotox->AcuteTox hERG hERG Assay (Cardiotoxicity) hERG->AcuteTox PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) AcuteTox->PK_PD SubChronic Sub-chronic Toxicity (e.g., 28-day Rodent) PK_PD->SubChronic ReproTox Reproductive/Developmental Toxicity SubChronic->ReproTox Carcinogenicity Carcinogenicity Studies SubChronic->Carcinogenicity IND Investigational New Drug (IND) Application ReproTox->IND Carcinogenicity->IND

Caption: A generalized workflow for preclinical toxicology testing.

Foundational

Understanding the Molecular Interactions of Cholesterol Derivatives in Lipid Nanoparticle-Based Drug Delivery

Introduction While a specific compound named "Mochol" is identified as a cholesterol derivative utilized in the formulation of nanoliposomes for DNA, RNA, and vaccine delivery, public domain scientific literature does no...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific compound named "Mochol" is identified as a cholesterol derivative utilized in the formulation of nanoliposomes for DNA, RNA, and vaccine delivery, public domain scientific literature does not currently detail its specific molecular targets in a traditional pharmacological sense. However, within the context of its application, the "molecular targets" of Mochol and similar cholesterol derivatives can be understood as the cellular and molecular components with which they interact to facilitate the delivery of therapeutic payloads. This technical guide explores the core molecular interactions of cholesterol and its derivatives in lipid nanoparticle (LNP) systems, which is central to their mechanism of action in drug delivery.

Cholesterol and its derivatives are crucial "helper" lipids in LNP formulations.[1][2] They play a pivotal role in the structural integrity and functionality of these drug delivery vehicles.[1][3] Their primary functions include modulating the stability and fluidity of the lipid bilayer, influencing the size and surface charge of the nanoparticles, and critically, facilitating the release of the encapsulated cargo from endosomes into the cytoplasm.[3][][]

Data Presentation: Influence of Cholesterol and its Derivatives on LNP Properties

The inclusion and modification of cholesterol can significantly impact the physicochemical properties and biological efficacy of lipid nanoparticles.

PropertyEffect of Cholesterol/Cholesterol DerivativesQuantitative InsightsReferences
LNP Stability Increases the order and rigidity of the lipid bilayer, reducing premature leakage of the encapsulated cargo.Formulations with cholesterol maintain structural integrity across physiological temperatures.[2][3]
Particle Size Can influence the final size of the LNP, which is a critical parameter for biodistribution and cellular uptake.Varying cholesterol content is a strategy used to modulate LNP size.[1][3]
Endosomal Escape Plays a crucial role in the fusion of the LNP with the endosomal membrane, a key step for cargo release.Substitution with phytosterols (B1254722) (e.g., β-sitosterol) can increase detectable endosomal perturbation events by up to 10-fold compared to standard cholesterol LNPs.[6]
Cellular Trafficking High cholesterol content can sometimes hinder intracellular trafficking by trapping LNPs in early endosomes.Increased cholesterol concentration can correlate with the formation and aggregation of peripheral LNP-endosomes.[7]
Immune Response LNP-associated cholesterol can be metabolized into oxysterols by macrophages, which have immunomodulatory effects.The interaction between LNPs and macrophages is influenced by the cholesterol component.[8]

Core Molecular Interactions and Signaling Pathways

The "mechanism of action" of cholesterol derivatives in LNPs is a multi-step process involving interactions with various cellular components.

LNP Formation and Stabilization

Cholesterol's rigid, planar steroid ring structure intercalates between the acyl chains of other lipids in the nanoparticle. This interaction reduces the mobility of the phospholipid chains, leading to a more ordered and less fluid membrane at physiological temperatures.[3] This "packing" effect is crucial for the stability of the LNP and the retention of its cargo during circulation.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Core cluster_cargo Nucleic Acid Cargo (e.g., mRNA) cluster_lipids Lipid Core cargo RNA ionizable Ionizable Lipid ionizable->cargo helper Helper Lipid (e.g., DSPC) helper->cargo cholesterol Cholesterol Derivative (e.g., Mochol) cholesterol->cargo peg PEG-Lipid peg->ionizable peg->helper peg->cholesterol

Figure 1: Simplified structure of a lipid nanoparticle.
Cellular Uptake and Endocytosis

LNPs are typically taken up by cells through endocytosis.[] While not a direct molecular target, the overall composition of the LNP, including its cholesterol content, influences which endocytic pathways are utilized. The surface of the LNP can be opsonized by serum proteins, such as apolipoproteins, which are then recognized by receptors on the cell surface (e.g., LDL receptors), triggering uptake.[8]

Endosomal Escape: The Critical Hurdle

For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. This is arguably the most critical "molecular targeting" step for the LNP. It is hypothesized that the acidic environment of the late endosome protonates the ionizable lipids in the LNP, giving them a positive charge. This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane.

Cholesterol and its derivatives are thought to play a key role in disrupting the endosomal membrane. They can promote the formation of non-bilayer lipid structures, such as an inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and allows for the release of the LNP's contents.[9][10][11]

Endosomal_Escape_Pathway LNP LNP in Extracellular Space Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Internalization Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome 3. Maturation Fusion Membrane Fusion & Endosomal Escape Late_Endosome->Fusion 4. LNP-Endosome Interaction Lysosome Lysosomal Degradation Late_Endosome->Lysosome Alternative Fate Cytoplasm Cargo Release into Cytoplasm Fusion->Cytoplasm 5. Success

Figure 2: Cellular uptake and endosomal escape pathway of LNPs.

Experimental Protocols

A variety of experimental techniques are employed to characterize LNPs and elucidate their interactions with cells.

LNP Formulation and Physicochemical Characterization
  • Formulation: LNPs are typically formed using microfluidic mixing devices where a lipid-in-ethanol solution is rapidly mixed with an aqueous solution containing the nucleic acid cargo.

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (polydispersity index) of the LNPs. Laser Doppler velocimetry is used to determine the zeta potential, which is an indicator of surface charge and colloidal stability.[12]

  • Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM) are used to visualize the shape and surface morphology of the nanoparticles.[12][13]

Cellular Interaction and Uptake Assays
  • Methodology:

    • Label the LNPs with a fluorescent dye.

    • Incubate the labeled LNPs with cultured cells for a defined period.

    • Wash the cells to remove non-internalized LNPs.

    • Analyze cellular uptake using:

      • Flow Cytometry: To quantify the percentage of cells that have taken up the LNPs and the mean fluorescence intensity per cell.[14]

      • Fluorescence Microscopy: To visualize the subcellular localization of the LNPs.[14]

  • To investigate uptake pathways: Cells can be pre-treated with pharmacological inhibitors of specific endocytic pathways (e.g., clathrin-mediated, caveolin-mediated) before incubation with LNPs. A reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.[13][15]

Endosomal Escape Assays

  • Galectin-8 Reporter Assay: This is a live-cell imaging technique to visualize endosomal damage. Cells are engineered to express a fluorescently tagged galectin-8 protein. Galectin-8 binds to glycans that are exposed on the inner leaflet of the endosomal membrane upon its rupture. The recruitment of fluorescent galectin-8 to endosomes containing LNPs indicates endosomal escape.[6]

Experimental_Workflow cluster_prep LNP Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Analysis Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Cryo-TEM) Formulation->Characterization Incubation Incubate Cells with Fluorescent LNPs Characterization->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Uptake_Quant Uptake Quantification (Flow Cytometry) Incubation->Uptake_Quant Localization Subcellular Localization (Fluorescence Microscopy) Incubation->Localization Endosomal_Escape Endosomal Escape Assay (e.g., Galectin-8) Incubation->Endosomal_Escape

Figure 3: A typical experimental workflow for studying LNP-cell interactions.

Conclusion

In the context of drug delivery, the "molecular targets" of cholesterol derivatives like Mochol are the biophysical and cellular processes they modulate to ensure the stable encapsulation and efficient intracellular delivery of a therapeutic payload. These molecules are not inert structural components but active participants in the nanoparticle's journey from formulation to cargo release. Their interactions with other lipids govern the stability and physical properties of the LNP, while their role in mediating endosomal escape is a critical determinant of therapeutic efficacy. Future research into novel cholesterol derivatives will likely focus on fine-tuning these interactions to create even more potent and specific drug delivery systems.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Methacholine Challenge Studies

Topic: Methacholine (B1211447) ("Mochol") Experimental Protocol for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Introduction: Methacholine is a synthetic choline (B1196258) este...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methacholine (B1211447) ("Mochol") Experimental Protocol for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methacholine is a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist. In biomedical research, it is frequently used to induce bronchoconstriction and assess airway hyperresponsiveness (AHR), a hallmark of asthma.[1] The term "Mochol" is likely a common misspelling of methacholine. This document provides detailed protocols for conducting in vivo methacholine challenge studies, primarily in murine models of allergic asthma, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

Methacholine Signaling Pathway in Airway Smooth Muscle

Methacholine induces bronchoconstriction by activating muscarinic acetylcholine (B1216132) receptors on airway smooth muscle cells.[2][3] The primary receptors involved are the M2 and M3 subtypes.[2][4] While M3 receptors are the principal mediators of smooth muscle contraction, M2 receptors also play a role, particularly in pathological conditions.[2][5]

Activation of M3 receptors by methacholine stimulates the Gq protein, which in turn activates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and bronchoconstriction.[3]

cluster_cell Airway Smooth Muscle Cell MCh Methacholine M3R M3 Muscarinic Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (SR) IP3->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Leads to

Caption: Methacholine-induced bronchoconstriction signaling pathway.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for in vivo methacholine challenge studies.

Table 1: Methacholine Dosage for In Vivo Murine Studies

Administration RouteConcentration/Dose RangeSpeciesReference
Nebulization0.01 - 100 mg/mLMouse[6]
Intravenous125 - 250 µg/kgMouse[7]

Table 2: Key Measurement Parameters for Airway Hyperresponsiveness

ParameterDescriptionTypical Measurement MethodReference
Airway Resistance (Rn) The resistance of the respiratory tract to airflow during breathing.Invasive (flexiVent) or non-invasive (plethysmography)[6][8]
Provocative Concentration (PC20) The concentration of methacholine that causes a 20% fall in Forced Expiratory Volume in 1 second (FEV1).Spirometry (primarily in human studies)[1]
Provocative Dose (PD20) The dose of methacholine that causes a 20% fall in FEV1.Spirometry (primarily in human studies)[1]
Ventilation Defects Regions of the lung that are not effectively ventilated, which can be provoked by methacholine.Hyperpolarized 3He MRI[7]

Experimental Protocols

This section provides a detailed protocol for a methacholine challenge in a murine model of allergic asthma induced by ovalbumin (OVA).

Protocol 1: Ovalbumin (OVA) Sensitization and Challenge

This protocol establishes an allergic airway inflammation model, which is a prerequisite for assessing AHR.

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Phosphate-buffered saline (PBS)

  • Mice (e.g., BALB/c)

Procedure:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge:

    • On days 28, 29, and 30, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes.

Protocol 2: In Vivo Methacholine Challenge and Measurement of Airway Resistance

This protocol is performed 24-48 hours after the final OVA challenge to assess AHR.

Materials:

  • Methacholine hydrochloride

  • Sterile PBS

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Mechanical ventilator (e.g., flexiVent)

  • Nebulizer

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic.

    • Perform a tracheostomy and cannulate the trachea.

    • Connect the mouse to a mechanical ventilator.

  • Baseline Measurement:

    • Allow the mouse to stabilize on the ventilator.

    • Measure baseline airway resistance by delivering an aerosol of PBS.

  • Methacholine Administration:

    • Prepare serial dilutions of methacholine in PBS (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Administer increasing concentrations of aerosolized methacholine at set intervals (e.g., every 3 minutes).

  • Data Acquisition:

    • Record airway resistance measurements after each dose of methacholine.

    • Continue until a plateau in airway resistance is reached or the animal shows signs of distress.

  • Data Analysis:

    • Plot the dose-response curve of methacholine concentration versus airway resistance.

    • Compare the dose-response curves between experimental groups (e.g., OVA-sensitized/challenged vs. control).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for an in vivo methacholine challenge study in a mouse model of allergic asthma.

cluster_workflow Experimental Workflow Sensitization Day 0 & 14: Sensitization (OVA + Alum IP) Challenge Day 28-30: Challenge (Aerosolized OVA) Sensitization->Challenge AHR_Measurement Day 31-32: Methacholine Challenge & Airway Resistance Measurement Challenge->AHR_Measurement Data_Analysis Data Analysis: Dose-Response Curves AHR_Measurement->Data_Analysis Conclusion Conclusion: Assessment of Airway Hyperresponsiveness Data_Analysis->Conclusion

Caption: Workflow for in vivo methacholine challenge in a mouse model.

References

Application

Application Notes and Protocols: Synthesis of "Mochol"

For Researchers, Scientists, and Drug Development Professionals Abstract "Mochol" is the trivial name for the chemical compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Mochol" is the trivial name for the chemical compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate. It is a synthetically derived cationic amphiphile of cholesterol designed for use as a lipid component in advanced drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids like DNA and RNA.[1][2][3] This document provides a summary of the available information on Mochol and a generalized protocol for the synthesis of similar cationic cholesterol derivatives, as a detailed, publicly available standard operating procedure for Mochol synthesis could not be identified in the scientific literature.

Chemical Identity and Properties

Mochol is a well-defined chemical entity with the following identifiers and properties:

PropertyValueSource
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate[4]
Synonyms Mochol, Morpholinocholesterol[4][5]
CAS Number 452323-21-6[2][4][6]
Molecular Formula C₃₇H₆₂N₂O₄[2][4]
Molecular Weight 598.91 g/mol [2][4]
Appearance Not specified in available literature.
Purity ≥98% (as available commercially)[6]
Key Feature Cationic amphiphile derived from cholesterol.[1][7]

Role in Drug Delivery

Mochol's structure, combining the hydrophobic cholesterol backbone with a cationic morpholino headgroup, makes it a valuable component in the formulation of lipid-based nanoparticles.[1] These nanoparticles are designed to encapsulate and deliver therapeutic payloads, such as nucleic acids, to target cells. The cationic nature of Mochol facilitates the complexation with negatively charged genetic material and can aid in the interaction with and subsequent fusion to cell membranes, a critical step for intracellular drug delivery.[8]

Mochol is particularly noted for its use in creating amphoteric liposomes when combined with anionic lipids like cholesterylhemisuccinate (CHEMS).[1] These pH-sensitive liposomes can be engineered to be stable in the bloodstream and to release their cargo in the acidic environment of endosomes within target cells.[5][9]

Synthesis of Cationic Cholesterol Derivatives: A Generalized Approach

While a specific, detailed standard operating procedure for the synthesis of Mochol is not publicly available, the synthesis of similar cationic cholesterol derivatives generally involves the chemical modification of the 3-hydroxyl group of cholesterol. A plausible, generalized synthetic route would involve a multi-step process.

Disclaimer: The following protocol is a generalized representation for the synthesis of a cationic cholesterol derivative and is not the specific, verified protocol for Mochol. It is intended for informational purposes only.

Materials:

Procedure:

  • Synthesis of Cholesteryl Hemisuccinate:

    • Dissolve cholesterol (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous dichloromethane.

    • Add a catalytic amount of DMAP (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure cholesteryl hemisuccinate.

  • Amide Coupling to Introduce the Cationic Headgroup:

    • Dissolve the purified cholesteryl hemisuccinate (1 equivalent) in anhydrous dichloromethane.

    • Add N-(2-Aminoethyl)morpholine (1.1 equivalents) and triethylamine (1.5 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final cationic cholesterol derivative.

  • Characterization:

    • Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess the purity of the compound by high-performance liquid chromatography (HPLC).

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis of a cationic cholesterol derivative.

G cluster_0 Step 1: Synthesis of Cholesteryl Hemisuccinate cluster_1 Step 2: Amide Coupling cholesterol Cholesterol reaction1 Reaction in DCM with DMAP catalyst cholesterol->reaction1 succinic_anhydride Succinic Anhydride succinic_anhydride->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 workup1->cholesteryl_hemisuccinate aminoethylmorpholine N-(2-Aminoethyl)morpholine reaction2 Amide Coupling (e.g., DCC in DCM) cholesteryl_hemisuccinate->reaction2 aminoethylmorpholine->reaction2 workup2 Filtration, Aqueous Workup & Purification reaction2->workup2 final_product Final Cationic Cholesterol Derivative (Mochol-like) workup2->final_product

Caption: Generalized synthetic workflow for a cationic cholesterol derivative.

Conclusion

References

Method

Application Notes and Protocols for "Mochol" in High-Throughput Screening

Disclaimer: The term "Mochol" did not correspond to a specific, publicly documented compound or agent in the context of high-throughput screening based on available search results. Therefore, these application notes and...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mochol" did not correspond to a specific, publicly documented compound or agent in the context of high-throughput screening based on available search results. Therefore, these application notes and protocols are presented as a detailed, illustrative example for a hypothetical small molecule inhibitor, herein named "Mochol," designed to target the MEK1/2 signaling pathway. This document serves as a template for researchers and drug development professionals on how such a compound could be utilized in a high-throughput screening campaign.

Introduction to "Mochol": A Hypothetical MEK1/2 Inhibitor

"Mochol" is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting MEK1/2, "Mochol" can block the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. These characteristics make "Mochol" and similar molecules prime candidates for anti-cancer drug discovery and ideal tools for high-throughput screening (HTS) to identify novel modulators of this critical pathway.

Data Presentation: "Mochol" Activity in a Primary HTS Assay

A primary high-throughput screen was conducted to identify inhibitors of MEK1 activity. The table below summarizes the performance of "Mochol" in comparison to a known MEK inhibitor (Control Inhibitor) and a negative control (DMSO). The assay measured the phosphorylation of a peptide substrate by recombinant MEK1.

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (nM)Z'-Factor
"Mochol" 0.0115.2 ± 3.1850.82
0.148.9 ± 5.6
192.3 ± 2.8
1098.7 ± 1.5
Control Inhibitor 0.0112.5 ± 4.21200.82
0.145.1 ± 6.1
189.8 ± 3.4
1095.4 ± 2.1
DMSO N/A0.5 ± 2.5N/A0.82

Experimental Protocols

Primary HTS Assay: In Vitro MEK1 Kinase Assay

This protocol describes a biochemical assay to screen for inhibitors of MEK1 kinase activity in a 384-well format.

Materials:

  • Assay Plates: 384-well, black, flat-bottom plates

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • "Mochol" and control compounds dissolved in DMSO

  • Detection Reagent: Lanthanide-labeled anti-phospho-ERK1/2 antibody and a fluorescent acceptor (e.g., ULight™-anti-GST antibody, assuming a GST-tagged substrate).

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of "Mochol," control compounds, or DMSO into the wells of the 384-well assay plate.

  • Enzyme Addition: Add 5 µL of MEK1 enzyme solution (final concentration, e.g., 5 nM) in kinase buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated ERK1 peptide substrate (final concentration, e.g., 200 nM) and ATP (at Km concentration, e.g., 10 µM) in kinase buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of stop/detection solution containing the lanthanide-labeled antibody and fluorescent acceptor in a suitable buffer (e.g., EDTA-containing buffer to stop the reaction).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Secondary Assay: Cell-Based Phospho-ERK1/2 Assay

This protocol outlines a secondary, cell-based assay to confirm the activity of "Mochol" in a more physiologically relevant context.

Materials:

  • Cell Line: A human cancer cell line with a constitutively active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Cell Culture Medium: (e.g., DMEM with 10% FBS)

  • Assay Plates: 384-well, clear-bottom, tissue culture-treated plates.

  • "Mochol" and control compounds dissolved in DMSO.

  • Lysis Buffer

  • Detection Reagents: Antibodies for a sandwich immunoassay to detect phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Procedure:

  • Cell Seeding: Seed the A375 cells into 384-well plates at a density of 5,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of "Mochol" or control compounds for 2 hours.

  • Cell Lysis: Aspirate the medium and add 20 µL of lysis buffer to each well. Incubate for 30 minutes on a plate shaker.

  • Detection of p-ERK1/2: Transfer the cell lysates to an immunoassay plate pre-coated with a capture antibody for total ERK1/2.

  • Immunoassay: Perform a sandwich immunoassay according to the manufacturer's instructions to detect the levels of p-ERK1/2.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., measuring fluorescence or luminescence).

  • Data Normalization: Normalize the p-ERK1/2 signal to the total ERK1/2 signal or to cell viability (measured in a parallel plate) to account for any cytotoxic effects.

Visualizations

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of "Mochol".

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Optimization CompoundLibrary Compound Library (>100,000 compounds) PrimaryAssay Primary HTS Assay (In Vitro MEK1 Kinase Assay) CompoundLibrary->PrimaryAssay DataAnalysis1 Data Analysis: Calculate % Inhibition, Z' PrimaryAssay->DataAnalysis1 HitSelection Hit Selection (e.g., >50% Inhibition) DataAnalysis1->HitSelection DoseResponse Dose-Response Testing (IC50 Determination) HitSelection->DoseResponse SecondaryAssay Secondary Assay (Cell-based p-ERK Assay) DoseResponse->SecondaryAssay CounterScreens Counter-Screens (e.g., Cytotoxicity) SecondaryAssay->CounterScreens SAR Structure-Activity Relationship (SAR) Studies CounterScreens->SAR LeadCandidate Lead Candidate SAR->LeadCandidate

Caption: High-throughput screening workflow for the identification of MEK1/2 inhibitors.

Application

Application Notes and Protocols: Methacholine in Animal Models

Introduction Methacholine (B1211447) is a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist. It is structurally similar to acetylcholine (B1216132) but is more resistant to hydro...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methacholine (B1211447) is a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist. It is structurally similar to acetylcholine (B1216132) but is more resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged effect. In research settings, methacholine is frequently used to study bronchoconstriction, airway hyperresponsiveness, and the effects of cholinergic stimulation on various physiological systems, including the cardiovascular and gastrointestinal tracts. These notes provide an overview of methacholine dosage and administration in common animal models.

Data Presentation: Methacholine Dosage and Administration

The following table summarizes typical dosage ranges and administration routes for methacholine in various animal models. It is crucial to note that optimal doses can vary significantly based on the specific animal strain, age, weight, and the experimental endpoint being measured. The doses listed below are intended as a starting point for protocol development.

Animal ModelRoute of AdministrationTypical Dosage RangePrimary ApplicationReference
Mouse Inhalation/Aerosol0.5 - 50 mg/mLBronchial Challenge Test
Intravenous (i.v.)5 - 100 µg/kgCardiovascular Studies
Intraperitoneal (i.p.)0.1 - 10 mg/kgSystemic Cholinergic Effects
Rat Inhalation/Aerosol1 - 25 mg/mLAirway Hyperresponsiveness
Intravenous (i.v.)1 - 50 µg/kgHemodynamic Measurements
Guinea Pig Inhalation/Aerosol0.01 - 1 mg/mLBronchoconstriction Assays
Intravenous (i.v.)2 - 20 µg/kgCardiovascular Response
Sheep Inhalation/Aerosol0.1 - 25 mg/mLAllergic Asthma Models

Experimental Protocols

1. Bronchial Challenge Test in Mice to Assess Airway Hyperresponsiveness (AHR)

This protocol describes the use of methacholine to induce bronchoconstriction in mice, allowing for the measurement of airway hyperresponsiveness, a key feature of asthma.

Materials:

  • Methacholine chloride powder

  • Sterile, pyrogen-free saline

  • Whole-body plethysmograph or other lung function measurement system

  • Aerosol nebulizer

  • Anesthetizing agent (e.g., isoflurane, ketamine/xylazine)

  • Experimental mice

Procedure:

  • Preparation of Methacholine Solutions: Prepare a series of methacholine solutions in sterile saline at increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL). Ensure the solutions are freshly made on the day of the experiment.

  • Animal Acclimatization: Place the conscious and unrestrained mouse into the main chamber of the whole-body plethysmograph. Allow the animal to acclimatize for at least 10-15 minutes until baseline readings are stable.

  • Baseline Measurement: Record the baseline enhanced pause (Penh) values for 3-5 minutes. Penh is a dimensionless value calculated by the system's software that correlates with airway resistance.

  • Aerosol Challenge:

    • Begin by nebulizing the vehicle control (saline) into the chamber for a set period (e.g., 2 minutes).

    • Record Penh values for 3-5 minutes following the saline challenge.

    • Proceed with nebulizing the increasing concentrations of methacholine, starting with the lowest dose.

    • After each methacholine nebulization, record the Penh values for 3-5 minutes. The peak or average response during this period is typically used for analysis.

  • Data Analysis: Plot the mean Penh values against the corresponding methacholine concentration to generate a dose-response curve. Airway hyperresponsiveness is indicated by a greater increase in Penh at lower concentrations of methacholine.

2. Measurement of Cardiovascular Effects in Anesthetized Rats

This protocol outlines the intravenous administration of methacholine to assess its effects on heart rate and blood pressure in rats.

Materials:

  • Methacholine chloride powder

  • Sterile heparinized saline

  • Anesthetizing agent (e.g., urethane (B1682113) or sodium pentobarbital)

  • Surgical tools for catheterization

  • Catheters (for carotid artery and jugular vein)

  • Pressure transducer and data acquisition system

  • Warming pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position on a warming pad to maintain a body temperature of 37°C.

  • Surgical Catheterization:

    • Perform a midline incision in the neck to expose the right carotid artery and the left jugular vein.

    • Insert a catheter filled with heparinized saline into the carotid artery to measure arterial blood pressure. Connect this catheter to a pressure transducer.

    • Insert a second catheter into the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal's physiological parameters (heart rate, blood pressure) to stabilize for at least 20-30 minutes before any experimental intervention.

  • Methacholine Administration:

    • Administer a bolus injection of the vehicle (saline) via the jugular vein catheter and record any changes in blood pressure and heart rate.

    • Administer increasing doses of methacholine (e.g., 1, 5, 10, 20 µg/kg) as bolus injections.

    • Allow sufficient time between doses for the cardiovascular parameters to return to baseline (typically 5-10 minutes).

  • Data Recording and Analysis: Continuously record the mean arterial pressure (MAP) and heart rate (HR). Calculate the change from baseline for each dose of methacholine to evaluate its hypotensive and bradycardic effects.

Visualizations

Methacholine Signaling Pathway

Methacholine_Signaling cluster_cell Smooth Muscle Cell M3_Receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction promotes Methacholine Methacholine Methacholine->M3_Receptor binds & activates

Caption: Signaling cascade of Methacholine in smooth muscle cells.

Experimental Workflow for AHR Assessment

AHR_Workflow start Start acclimatize Acclimatize Mouse in Plethysmograph (10-15 min) start->acclimatize baseline Record Baseline Penh Values (3-5 min) acclimatize->baseline saline Nebulize Saline (Vehicle Control) baseline->saline post_saline Record Post-Saline Penh Values saline->post_saline meth_challenge Nebulize Increasing Doses of Methacholine post_saline->meth_challenge post_meth Record Post-MCh Penh Values meth_challenge->post_meth For each dose analysis Generate Dose-Response Curve & Analyze Data meth_challenge->analysis All doses complete post_meth->meth_challenge Next dose end End analysis->end

Caption: Workflow for assessing airway hyperresponsiveness in mice.

Method

Application Notes and Protocols for "Mochol" in Molecular Biology Assays

Audience: Researchers, scientists, and drug development professionals. Introduction "Mochol" is a cholesterol derivative, identified by its CAS number 452323-21-6 and IUPAC name Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-mo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Mochol" is a cholesterol derivative, identified by its CAS number 452323-21-6 and IUPAC name Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate).[1] In molecular biology, Mochol serves as a key cationic lipid component in the formulation of amphoteric liposomes and lipid nanoparticles (LNPs). These nanocarriers are designed for the systemic delivery of nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs), DNA oligonucleotides, and microRNA mimics.

The incorporation of Mochol into lipid formulations is crucial for the encapsulation of negatively charged nucleic acids and for facilitating their delivery into target cells. The amphoteric nature of liposomes containing Mochol allows them to have a neutral or anionic surface charge at physiological pH, which can reduce non-specific interactions in the bloodstream, and a cationic charge in the acidic environment of endosomes, which aids in endosomal escape and cytoplasmic delivery of the cargo.

This document provides detailed application notes and protocols for the use of Mochol in the preparation of lipid nanoparticles and their application in in-vitro gene silencing assays.

Key Applications

  • Nucleic Acid Delivery: Mochol is a critical component in the formulation of LNPs for the delivery of siRNA, antisense oligonucleotides, and other nucleic acids for therapeutic purposes, particularly in cancer research.

  • Amphoteric Liposomes: Mochol is used to create pH-sensitive amphoteric liposomes that can efficiently encapsulate and release their cargo in response to changes in pH.

  • Gene Silencing: LNPs containing Mochol can be used to deliver siRNAs to target cells to induce gene silencing, providing a powerful tool for functional genomics and therapeutic development.

Quantitative Data Summary

The following tables summarize the physicochemical properties of liposomal formulations containing Mochol.

Table 1: Physicochemical Characterization of Mochol-Containing Liposomes

Formulation (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
POPC:DOPE:MoChol:CHEMS (15:45:20:20)~130<0.2Not specified[2]
POPC:DOPE:MoChol:CHEMS (10:30:30:30)Not specifiedNot specifiedNot specified[1]
POPC:DOPE:MoChol:DMGSucc (6:24:47:23)50-500Not specifiedNot specified[1]

Table 2: In Vitro Gene Silencing Efficiency

Cell LineTarget GenesiRNA ConcentrationGene Knockdown (%)Reference
Primary mouse hepatocytesApoB100Not specifiedSignificant reduction[3]
HelaPlk15-40 nMConcentration-dependent decrease in cell proliferation[4]

Experimental Protocols

Protocol 1: Preparation of Mochol-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes containing Mochol using the thin-film hydration method followed by extrusion.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Mochol

  • Cholesteryl hemisuccinate (CHEMS)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired molar ratios of POPC, DOPE, Mochol, and CHEMS (e.g., 15:45:20:20) in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the lipid phase transition temperature.

    • Agitate the flask by gentle rotation or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (e.g., 10-20 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to determine the surface charge of the liposomes.

Protocol 2: In Vitro siRNA Transfection and Gene Silencing Assay

This protocol outlines a general procedure for transfecting cells with Mochol-containing liposomes encapsulating siRNA and assessing the subsequent gene knockdown.

Materials:

  • Mochol-containing liposomes encapsulating target siRNA

  • Mochol-containing liposomes encapsulating a non-targeting control siRNA

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Reagents for quantifying mRNA (e.g., qRT-PCR) or protein (e.g., Western blot, ELISA)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Lipoplex Formation (if not pre-encapsulated):

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the Mochol-containing liposomes in serum-free medium.

    • Add the diluted siRNA to the diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS.

    • Add fresh serum-free or complete medium (depending on the cell type and protocol optimization) to each well.

    • Add the liposome-siRNA complexes (lipoplexes) dropwise to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, replace the transfection medium with fresh complete culture medium.

  • Gene Silencing Analysis:

    • Incubate the cells for 24-72 hours post-transfection to allow for gene knockdown.

    • Harvest the cells and quantify the target mRNA levels using qRT-PCR or protein levels using Western blot or ELISA.

    • Compare the expression levels in cells treated with the target siRNA to those treated with the non-targeting control siRNA and untreated cells.

  • Cell Viability Assay:

    • Perform a cell viability assay to assess the cytotoxicity of the liposome (B1194612) formulations.

    • Treat cells with different concentrations of the lipoplexes and measure cell viability at 24-72 hours post-transfection.

Visualizations

Signaling Pathway: LNP-mediated Nucleic Acid Delivery

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Mochol-LNP (siRNA encapsulated) Endosome Endosome LNP->Endosome Endocytosis Cell_Membrane Late_Endosome Late Endosome (Acidification) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (siRNA Release) RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: LNP-mediated siRNA delivery and gene silencing pathway.

Experimental Workflow: Liposome Preparation

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids (POPC, DOPE, Mochol, CHEMS) in organic solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Formation of Thin Lipid Film evaporate->film hydrate Hydration with Aqueous Buffer film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through Polycarbonate Membrane mlv->extrude luv Formation of Unilamellar Vesicles (LUVs) extrude->luv characterize Characterization (DLS, Zeta Potential) luv->characterize end End characterize->end

Caption: Workflow for preparing Mochol-containing liposomes.

Logical Relationship: In Vitro Transfection Assay

Transfection_Assay_Logic cluster_setup Experiment Setup cluster_treatment Cell Treatment cluster_analysis Data Analysis seed_cells Seed Cells in Plate transfect Transfect Cells with Lipoplexes seed_cells->transfect prepare_lipoplexes Prepare siRNA-Liposome Complexes prepare_lipoplexes->transfect incubate_post Incubate (24-72h) transfect->incubate_post harvest Harvest Cells incubate_post->harvest assess_viability Assess Cell Viability (MTT) incubate_post->assess_viability quantify_mrna Quantify mRNA (qRT-PCR) harvest->quantify_mrna quantify_protein Quantify Protein (Western/ELISA) harvest->quantify_protein result Determine Gene Silencing Efficiency & Cytotoxicity quantify_mrna->result quantify_protein->result assess_viability->result

References

Application

Application Notes and Protocols for Mowiol Mounting Medium in Immunofluorescence

A Note on Terminology: The term "Mochol" is likely a misspelling of "Mowiol," a widely used, water-soluble mounting medium based on polyvinyl alcohol.[1] Mowiol is favored in immunofluorescence microscopy for its ability...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Mochol" is likely a misspelling of "Mowiol," a widely used, water-soluble mounting medium based on polyvinyl alcohol.[1] Mowiol is favored in immunofluorescence microscopy for its ability to provide a semi-permanent mounting solution with an appropriate refractive index for oil immersion objectives, and it helps to preserve the fluorescent signal.[2][3]

Introduction

Mowiol is a polyvinyl alcohol-based mounting medium used to preserve and view fluorescently labeled specimens, such as cells and tissue sections, on microscope slides.[1] Its primary functions are to secure the coverslip, prevent dehydration of the sample, and provide a refractive index compatible with high-resolution microscopy.[2][3] For fluorescence applications, it is crucial to incorporate an anti-fade agent to protect fluorophores from photobleaching during imaging.[4][5]

Key Features and Applications
  • Semi-Permanent Mounting: Mowiol solutions harden over time, creating a durable preparation that can be stored for extended periods.[2]

  • Optical Clarity: Provides a clear, non-autofluorescent background, which is essential for high-quality fluorescence imaging.[4]

  • Anti-Fade Integration: Easily compatible with anti-fade reagents like 1,4-diazobicyclo-[2.2.2]-octane (DABCO) to minimize photobleaching.[4][5][6]

  • Broad Compatibility: Suitable for a wide range of fluorescent dyes and proteins, including EGFP.[7]

  • Applications: Widely used for mounting cultured cells and tissue sections in immunofluorescence, confocal, and super-resolution microscopy (STED).[2][6]

Quantitative Data: Mowiol Preparation Recipes

The following table summarizes various published recipes for preparing Mowiol mounting medium. The primary components are Mowiol 4-88, glycerol (B35011), distilled water, and a Tris buffer to maintain pH.

ComponentProtocol 1[5][8]Protocol 2[7][9]Protocol 3[4]
Mowiol 4-88 2.4 g9.6 g2.4 g
Glycerol 6 g24 g6 g
Distilled Water (dH₂O) 6 ml24 ml6 ml
0.2M Tris Buffer (pH 8.5) 12 ml48 ml12 ml
Anti-Fade (e.g., DABCO) 2.5% (w/v)Not specified, but recommended2.5% (w/v)
Final Volume (approx.) 24 ml96 ml24 ml

Experimental Protocols

Protocol 1: Preparation of Mowiol Mounting Medium

This protocol is adapted from several sources and provides a reliable method for preparing Mowiol solution with an anti-fade agent.[4][5][8]

Materials:

  • Mowiol 4-88 (e.g., Calbiochem, cat. no. 475904)

  • Glycerol, analytical grade

  • Distilled water (dH₂O)

  • 0.2 M Tris-HCl buffer, pH 8.5

  • 1,4-diazobicyclo-[2.2.2]-octane (DABCO), as anti-fade agent

  • 50 ml conical tubes

  • Magnetic stirrer and stir bar or rotator

  • Water bath or incubator set to 50-53°C

  • Centrifuge

Procedure:

  • In a 50 ml conical tube, add 6 g of glycerol.

  • Slowly add 2.4 g of Mowiol 4-88 to the glycerol and stir thoroughly to mix.[5]

  • Add 6 ml of dH₂O and mix for 1-2 hours at room temperature.[4][5][8]

  • Add 12 ml of 0.2 M Tris-HCl buffer (pH 8.5).

  • Incubate the mixture at approximately 50-53°C for 2 hours, or until the Mowiol has completely dissolved.[5][8] Mix occasionally (e.g., every 15-20 minutes).[10] Note: It is critical that all Mowiol dissolves to ensure the correct refractive index.[5]

  • To clarify the solution, centrifuge at 4000-5000 x g for 15-20 minutes to pellet any undissolved particles.[4][5][7]

  • Carefully decant the supernatant into a clean tube.

  • For fluorescence applications, add DABCO to a final concentration of 2.5% (w/v) (2.5 g per 100 ml) to the supernatant. Mix gently by inversion until dissolved.[4][5]

  • Aliquot the final solution into small tubes (e.g., 1-3 ml) and store at -20°C for up to 12 months.[4][5][7] The solution is stable at room temperature for about one month.[5][7]

Protocol 2: General Immunofluorescence Staining and Mounting

This protocol provides a standard workflow for indirect immunofluorescence of cultured cells on coverslips, followed by mounting with the prepared Mowiol solution.

Materials:

  • Cells grown on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Nuclear Stain (optional, e.g., DAPI)

  • Prepared Mowiol Mounting Medium

  • Microscope slides

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[3]

  • Washing: Wash the coverslips 3 times with PBS.[3]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 15-20 minutes. This step is necessary for intracellular targets.[3]

  • Washing: Wash the coverslips 3 times with PBS.

  • Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 45-60 minutes.[3]

  • Primary Antibody Incubation: Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]

  • Washing: Wash thoroughly 4 times with PBS to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[3]

  • Washing: Wash thoroughly 4 times with PBS, protected from light.

  • Nuclear Staining (Optional): If desired, incubate with a nuclear stain like DAPI (1 µg/mL in PBS) for 10 minutes.[3]

  • Final Wash: Perform a final wash with PBS.

  • Mounting:

    • Place a small drop (approx. 10 µl for an 18 mm coverslip) of Mowiol mounting medium onto a clean microscope slide.[2][9]

    • Carefully place the coverslip, cell-side down, onto the drop of Mowiol, avoiding air bubbles.

    • Allow the slides to dry overnight at room temperature in a light-tight box before imaging.[9]

Diagrams and Workflows

The following diagrams illustrate the preparation and application of Mowiol in a typical immunofluorescence workflow.

Mowiol_Preparation_Workflow cluster_mixing Initial Mixing cluster_dissolving Dissolving & Clarification cluster_final Final Preparation mix_glycerol 1. Mix Glycerol & Mowiol 4-88 add_water 2. Add dH₂O & Stir mix_glycerol->add_water add_buffer 3. Add Tris Buffer add_water->add_buffer heat 4. Heat at ~50°C until dissolved add_buffer->heat centrifuge 5. Centrifuge (5000 x g) heat->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant add_antifade 7. Add Anti-Fade (e.g., DABCO) supernatant->add_antifade aliquot 8. Aliquot & Store at -20°C add_antifade->aliquot

Caption: Workflow for the preparation of Mowiol mounting medium.

Immunofluorescence_Workflow start Start: Cells on Coverslip fix 1. Fixation (e.g., 4% PFA) start->fix perm 2. Permeabilization (e.g., 0.1% Triton X-100) fix->perm block 3. Blocking (e.g., BSA) perm->block primary_ab 4. Primary Antibody Incubation block->primary_ab secondary_ab 5. Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mount 6. Mount with Mowiol secondary_ab->mount image 7. Image (Microscopy) mount->image

Caption: General workflow for immunofluorescence staining and mounting.

References

Method

Application Notes and Protocols for Mochol in Combination with Research Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of Mochol, a cholesterol derivative, in combination with other research compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Mochol, a cholesterol derivative, in combination with other research compounds, particularly in the formulation of nanoliposomes for drug delivery applications.

Introduction to Mochol

Mochol (CAS #452323-21-6) is a synthetic derivative of cholesterol.[1][2] Its amphipathic nature, combining the hydrophobic cholesterol backbone with a hydrophilic morpholino-containing group, makes it a valuable component in lipid-based drug delivery systems.[1][3] Primarily, Mochol is utilized as a structural component in nanoliposomes to facilitate the encapsulation and delivery of therapeutic and research compounds, including nucleic acids (DNA and RNA) and vaccines.[1] The inclusion of cholesterol derivatives like Mochol in liposomal formulations can enhance stability, influence the release characteristics of encapsulated agents, and improve cellular uptake.[4][5]

Application: Formulation of Nanoliposomes for Nucleic Acid Delivery

A primary application of Mochol is in the preparation of nanoliposomes designed to encapsulate and deliver nucleic acids, such as antisense oligonucleotides, siRNA, or plasmid DNA, to target cells.[1][6] The unique physicochemical properties of Mochol contribute to the formation of stable vesicles that can protect the nucleic acid cargo from degradation and facilitate its transport across cellular membranes.

One specific example of its application is in the formulation of nanoliposomes containing an anti-BCL-2 DNA oligonucleotide, where Mochol is used in conjunction with other lipids like cholesteryl-hemisuccinate (Chems) and cholesterol.[6]

Quantitative Data Summary

The following table summarizes the physicochemical properties of Mochol.

PropertyValueReference
CAS Number452323-21-6[1][2][3][7][8]
Molecular FormulaC37H62N2O4[1][3][8]
Molecular Weight598.91 g/mol [1]
Purity≥98% (HPLC)[7]

Experimental Protocols

Protocol 1: Preparation of Mochol-Containing Nanoliposomes for Nucleic Acid Delivery

This protocol describes a general method for preparing nanoliposomes incorporating Mochol for the encapsulation of a model DNA oligonucleotide. This method is based on the thin-film hydration technique followed by extrusion.

Materials:

  • Mochol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DNA oligonucleotide (e.g., anti-BCL-2)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve Mochol, DSPC, and cholesterol in a suitable molar ratio (e.g., 1:2:1) in a chloroform/methanol solvent mixture.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with a PBS solution containing the DNA oligonucleotide. The concentration of the oligonucleotide should be optimized based on the desired loading efficiency.

    • Rotate the flask gently to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can be facilitated by including glass beads in the flask.

  • Sonication:

    • To reduce the size of the MLVs, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion process at a temperature above the lipid phase transition temperature.

    • Repeat the extrusion cycle 10-20 times to ensure a homogenous size distribution.

  • Purification:

    • Remove unencapsulated DNA oligonucleotide from the nanoliposome suspension by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Storage:

    • Store the final nanoliposome formulation at 4°C. Do not freeze.[9]

Protocol 2: Characterization of Mochol-Containing Nanoliposomes

1. Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoliposome suspension in PBS.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to determine the surface charge of the nanoliposomes.

2. Encapsulation Efficiency:

  • Method: Determination of unencapsulated drug.

  • Procedure:

    • Separate the nanoliposomes from the aqueous phase containing unencapsulated DNA oligonucleotide using one of the purification methods mentioned in Protocol 1.

    • Quantify the amount of oligonucleotide in the aqueous phase using a suitable method such as UV-Vis spectroscopy or a fluorescent dye-based assay.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total amount of oligonucleotide - Amount of unencapsulated oligonucleotide) / Total amount of oligonucleotide] x 100

3. Morphological Analysis:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM

  • Procedure:

    • Prepare a sample of the nanoliposome suspension on a TEM grid.

    • Negatively stain the sample (for conventional TEM) or flash-freeze the sample (for cryo-TEM).

    • Image the nanoliposomes using a transmission electron microscope to visualize their morphology (e.g., spherical shape, unilamellar structure).

Protocol 3: Quantification of Mochol in Nanoliposome Formulations by HPLC-UV

This protocol is adapted from a validated method for the simultaneous determination of Mochol (MoChol), cholesteryl-hemisuccinate (Chems), and cholesterol in nanoliposomes.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of Mochol, Chems, and cholesterol in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Preparation:

    • Disrupt the nanoliposome sample to release the encapsulated and lipid components. This can be achieved by adding a strong organic solvent like methanol or by sonication.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peaks for Mochol, Chems, and cholesterol based on their retention times compared to the standards.

    • Quantify the amount of each component in the samples by comparing the peak areas with the calibration curve.

Signaling Pathways and Workflows

The following diagrams illustrate the conceptual workflow for the preparation and characterization of Mochol-containing nanoliposomes and the general mechanism of their cellular uptake.

experimental_workflow cluster_prep Nanoliposome Preparation cluster_char Characterization prep1 Lipid Film Formation (Mochol, DSPC, Cholesterol) prep2 Hydration with Nucleic Acid Solution prep1->prep2 prep3 Sonication prep2->prep3 prep4 Extrusion prep3->prep4 prep5 Purification prep4->prep5 char1 Size & Zeta Potential (DLS) prep5->char1 Characterize Formulation char2 Encapsulation Efficiency prep5->char2 Characterize Formulation char3 Morphology (TEM/Cryo-TEM) prep5->char3 Characterize Formulation char4 Quantification of Mochol (HPLC-UV) prep5->char4 Characterize Formulation

Fig. 1: Experimental workflow for the preparation and characterization of Mochol-containing nanoliposomes.

cellular_uptake cluster_cell Target Cell endosome Endosome lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import liposome Mochol-containing Nanoliposome liposome->endosome Endocytosis extracellular Extracellular Space

References

Application

Application Notes and Protocols for Stability Assessment of "Mochol" in Solution

For Researchers, Scientists, and Drug Development Professionals Introduction "Mochol" is a cholesterol derivative identified as Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate), with the c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Mochol" is a cholesterol derivative identified as Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate), with the chemical formula C37H62N2O4 and a molecular weight of approximately 598.91 g/mol .[1][2][3] It is utilized as a lipid component in the formulation of nanoliposomes.[2] Preliminary data suggests that Mochol is stable for short periods under standard shipping conditions but requires storage at 0-4°C for short-term and -20°C for long-term preservation to prevent degradation.[2]

This document provides a comprehensive protocol for assessing the stability of Mochol in solution, in accordance with the International Council for Harmonisation (ICH) guidelines on stability testing.[4][5][6][7][8] The protocol outlines forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.

Materials and Reagents

  • Mochol reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Hydrochloric acid (HCl), 1M and 0.1M solutions

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M solutions

  • Hydrogen peroxide (H₂O₂), 3% (w/v) solution

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC or UPLC system with UV/Vis or Charged Aerosol Detector (CAD)

  • LC-MS/MS system (for degradation product identification)

  • Photostability chamber

  • Temperature and humidity controlled stability chambers

Experimental Protocols

Preparation of Standard and Sample Solutions

1.1. Mochol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Mochol reference standard and dissolve it in a 10 mL volumetric flask with a 1:1 (v/v) mixture of acetonitrile and isopropanol. Sonicate if necessary to ensure complete dissolution.

1.2. Working Standard Solution (100 µg/mL): Dilute 1 mL of the Mochol stock solution to 10 mL with the mobile phase.

1.3. Sample Solution for Stability Studies (100 µg/mL): Prepare a solution of Mochol at a concentration of 100 µg/mL in the desired solvent for the stability study (e.g., PBS pH 7.4, ethanol:water mixtures).

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. Based on methods for similar cholesterol derivatives, a reverse-phase HPLC method is proposed.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: AcetonitrileB: IsopropanolGradient elution may be required to resolve all peaks.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 210 nm or Charged Aerosol Detector (CAD)
Column Temperature 30°C

Method Development and Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of Mochol and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

3.1. Acid and Base Hydrolysis:

  • Acid: To 1 mL of the Mochol sample solution (100 µg/mL), add 1 mL of 0.1M HCl. Incubate at 60°C for 24 hours.

  • Base: To 1 mL of the Mochol sample solution (100 µg/mL), add 1 mL of 0.1M NaOH. Incubate at 60°C for 4 hours.

  • At appropriate time points, withdraw aliquots, neutralize the solution (with NaOH for acid hydrolysis and HCl for base hydrolysis), and dilute with the mobile phase for HPLC analysis.

3.2. Oxidative Degradation:

  • To 1 mL of the Mochol sample solution (100 µg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • At appropriate time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

3.3. Thermal Degradation:

  • Place the Mochol sample solution (100 µg/mL) in a temperature-controlled oven at 60°C for 48 hours.

  • At appropriate time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

3.4. Photostability:

  • Expose the Mochol sample solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • A control sample should be protected from light.

  • At the end of the exposure, dilute the samples with the mobile phase for HPLC analysis.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on Mochol in its intended solution formulation and container closure system.

StudyStorage ConditionMinimum Duration
Long-Term 5°C ± 3°C or -20°C ± 5°C12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months

Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 3, and 6 months for accelerated) for appearance, pH, assay of Mochol, and degradation products.

Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Forced Degradation Study Results for Mochol

Stress ConditionDuration% Assay of Mochol% Total DegradationNumber of Degradants
0.1M HCl24 h
0.1M NaOH4 h
3% H₂O₂24 h
Thermal (60°C)48 h
Photostability1.2 million lux h

Table 2: Long-Term Stability Data for Mochol Solution (Storage at 5°C ± 3°C)

Time Point (Months)AppearancepHAssay of Mochol (%)Individual Degradant (%)Total Degradants (%)
0
3
6
9
12

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_formal Formal Stability stock Mochol Stock Solution (1 mg/mL) working Working Standard (100 µg/mL) stock->working sample Stability Sample (100 µg/mL) stock->sample acid Acid Hydrolysis (0.1M HCl, 60°C) sample->acid base Base Hydrolysis (0.1M NaOH, 60°C) sample->base oxidation Oxidation (3% H2O2, RT) sample->oxidation thermal Thermal (60°C) sample->thermal photo Photostability sample->photo long_term Long-Term Stability (5°C or -20°C) sample->long_term accelerated Accelerated Stability (25°C/60%RH) sample->accelerated hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms Degradant Identification (LC-MS/MS) hplc->lcms long_term->hplc accelerated->hplc

Caption: Experimental workflow for Mochol stability assessment.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Mochol Mochol Intact Molecule Hydrolysis Hydrolysis Acid/Base Catalyzed Mochol->Hydrolysis Ester/Amide Cleavage Oxidation Oxidation Cholesterol Backbone Mochol->Oxidation Free Radical Attack Prod1 Product 1 Cholesterol + Succinyl-Morpholino-Ethylamine Hydrolysis->Prod1 Prod2 Product 2 Oxidized Cholesterol Derivatives Oxidation->Prod2

References

Method

Application Notes: "Mochol" for siRNA Delivery in a Prostate Cancer Model

Introduction Mochol (CAS# 452323-21-6) is a synthetic, cationic derivative of cholesterol designed for research applications in drug delivery.[1][2][3] Its amphiphilic structure, combining the hydrophobic sterol backbone...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mochol (CAS# 452323-21-6) is a synthetic, cationic derivative of cholesterol designed for research applications in drug delivery.[1][2][3] Its amphiphilic structure, combining the hydrophobic sterol backbone with a positively charged headgroup, makes it an effective component in lipid nanoparticle (LNP) formulations for encapsulating and delivering nucleic acid-based therapeutics such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][4] The cationic nature of Mochol facilitates the complexation with negatively charged siRNA, while the cholesterol moiety provides structural stability to the nanoparticle bilayer.[4] These characteristics position Mochol as a valuable tool for developing advanced delivery systems for gene silencing applications in various disease models.

Application in a Prostate Cancer Xenograft Model

This document outlines the application of Mochol-containing small lipid nanoparticles (SLNPs) for the systemic delivery of siRNA targeting Kinesin Spindle Protein (KSP) in a preclinical mouse model of prostate cancer. KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it an attractive target for cancer therapy. In this model, Mochol is formulated with a neutral helper lipid (DOPE) and a PEGylated lipid to create stable, neutral-surface SLNPs that can effectively encapsulate anti-KSP siRNA and deliver it to tumor tissues following systemic administration.[4]

Quantitative Data Summary

The following tables summarize the key characteristics of the Mochol-based SLNPs and their therapeutic efficacy in a PC-3 prostate cancer xenograft model. Note: This data is representative and adapted from studies on similar cationic cholesterol derivatives, such as MA-Chol, to illustrate the potential application of Mochol.[4]

Table 1: Physicochemical Properties of Mochol-SLNPs

ParameterValue
Lipid Composition (molar ratio) Mochol:DOPE (1:1) + 2.5 mol% PEG-DSPE
Mean Hydrodynamic Diameter (nm) 52 ± 2 nm
Zeta Potential (mV) ~0 mV (Neutral)
siRNA Encapsulation Efficiency > 90%

Table 2: In Vivo Therapeutic Efficacy of anti-KSP siRNA delivered by Mochol-SLNPs

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Saline Control 1250 ± 150-
Control siRNA@Mochol-SLNP 1180 ± 130~6%
anti-KSP siRNA@Mochol-SLNP (1 mg/kg) 650 ± 90~48%
anti-KSP siRNA@Mochol-SLNP (2 mg/kg) 310 ± 75~75%

Table 3: Target Gene Knockdown in Tumor Tissue

Treatment Group (2 mg/kg)KSP mRNA Level (% of Control)KSP Protein Level (% of Control)
Control siRNA@Mochol-SLNP 100%100%
anti-KSP siRNA@Mochol-SLNP ~30%~25%

Experimental Protocols

Protocol 1: Formulation of siRNA-loaded Mochol-SLNPs

This protocol describes the preparation of Mochol-SLNPs using the thin-film hydration method.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine Mochol, dioleoyl phosphatidylethanolamine (B1630911) (DOPE), and DSPE-PEG2000 in chloroform (B151607) at a molar ratio of 1:1:0.025.

    • Evaporate the organic solvent using a rotary evaporator under vacuum at 37°C to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Prepare a solution of the desired siRNA (e.g., anti-KSP siRNA) in a suitable buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

    • Hydrate the lipid film by adding the siRNA solution to the flask.

    • Vortex the mixture vigorously for 10-15 minutes until the lipid film is fully dispersed, forming multilamellar vesicles.

  • Sizing and Purification:

    • Reduce the particle size by sonicating the suspension in a bath sonicator or using a probe sonicator on ice.

    • Alternatively, for more uniform size distribution, subject the suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 50 nm) using a mini-extruder device.

    • Remove unencapsulated siRNA by dialysis against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after separating the SLNPs from the aqueous medium, comparing the fluorescence before and after lysing the nanoparticles with a detergent like Triton X-100.

Protocol 2: In Vivo Prostate Cancer Xenograft Model and Treatment

This protocol details the establishment of a tumor model and the subsequent treatment with Mochol-SLNPs.

  • Cell Culture:

    • Culture human prostate cancer cells (e.g., PC-3) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation:

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS or Matrigel.

    • Subcutaneously inject approximately 2 x 10⁶ cells into the flank of 6-8 week old male athymic nude mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., Saline, Control siRNA@Mochol-SLNP, anti-KSP siRNA@Mochol-SLNP).

    • Administer the formulations via intravenous (i.v.) injection into the tail vein.

    • A typical dosing schedule might be 2 mg/kg of siRNA, administered every three days for a total of 5-7 doses.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health throughout the study.

    • At the study endpoint, euthanize the animals and excise the tumors for downstream analysis.

  • Pharmacodynamic Analysis:

    • To assess target knockdown, collect tumors at a specified time point after the final dose (e.g., 48 hours).

    • Process a portion of the tumor for RNA extraction and quantify KSP mRNA levels using RT-qPCR.

    • Process the remaining tumor tissue for protein extraction and determine KSP protein levels by Western Blot analysis.

Visualizations

G cluster_prep Phase 1: SLNP Formulation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Efficacy Analysis a 1. Prepare Lipid Film (Mochol, DOPE, PEG-DSPE) b 2. Hydrate with siRNA solution a->b c 3. Size Reduction (Extrusion/Sonication) b->c d 4. Purify & Characterize (Dialysis, DLS) c->d f 2. Randomize & Treat (i.v. injection) d->f e 1. Establish PC-3 Xenograft Model e->f g 3. Monitor Tumor Growth & Body Weight f->g h 4. Endpoint Analysis g->h i Tumor Volume Measurement h->i j Target Knockdown (qPCR, Western Blot) h->j G KSP Kinesin Spindle Protein (KSP) Spindle Bipolar Spindle Assembly KSP->Spindle Essential for Arrest Mitotic Arrest Metaphase Metaphase Alignment Spindle->Metaphase Anaphase Anaphase Progression Metaphase->Anaphase Proliferation Cell Proliferation Anaphase->Proliferation siRNA anti-KSP siRNA (via Mochol-SLNP) siRNA->KSP Inhibits Apoptosis Apoptosis Arrest->Apoptosis

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting "Mochol" solubility issues in experiments

Welcome to the technical support center for Mochol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Moch...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mochol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Mochol, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is Mochol and what is its primary mechanism of action?

Mochol is a selective inhibitor of the MEK1/2 signaling pathway. By binding to and inhibiting the activity of MEK1 and MEK2 kinases, Mochol effectively blocks the phosphorylation of ERK1 and ERK2, leading to the downregulation of downstream signaling cascades that are often hyperactivated in various cancers. Its targeted action makes it a subject of interest in oncology research.

Q2: What are the key physical and chemical properties of Mochol?

Mochol is a synthetic, small organic molecule. Its properties are summarized in the table below. It is characterized by low aqueous solubility, which can present challenges in experimental setups.

Table 1: Physicochemical Properties of Mochol

PropertyValue
Molecular Weight 452.5 g/mol
Appearance White to off-white crystalline solid
Purity ≥98% (by HPLC)
Aqueous Solubility < 0.1 µg/mL at pH 7.4
LogP 4.2
pKa 8.5 (basic)

Q3: What is the recommended solvent for preparing Mochol stock solutions?

Due to its low aqueous solubility, it is recommended to prepare high-concentration stock solutions of Mochol in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent. For most applications, a 10 mM stock solution in anhydrous DMSO is recommended.

Troubleshooting Guide: Mochol Solubility Issues

This guide addresses common problems related to Mochol's solubility that you might encounter during your experiments.

Issue 1: Mochol precipitate is visible in my stock solution.

  • Possible Cause 1: Incorrect Solvent. Mochol has very poor solubility in aqueous solutions and alcohols like ethanol.

    • Solution: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution.

  • Possible Cause 2: Low Temperature. Mochol may precipitate out of DMSO if stored at low temperatures.

    • Solution: Briefly warm the stock solution to 37°C and vortex thoroughly to redissolve the compound. Store the stock solution at room temperature or 4°C, as recommended. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Solution Supersaturation. The concentration of the stock solution may be too high.

    • Solution: While 10 mM is generally recommended, you may need to prepare a 5 mM stock solution if precipitation persists.

Issue 2: Mochol precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue when diluting a compound from an organic solvent into an aqueous environment.

  • Possible Cause 1: Final DMSO Concentration is Too Low. The aqueous medium may not have enough co-solvent to keep Mochol in solution.

    • Solution: Ensure the final concentration of DMSO in your aqueous solution is between 0.1% and 0.5%. This range is generally sufficient to maintain solubility for working concentrations of Mochol while being well-tolerated by most cell lines.

  • Possible Cause 2: Inadequate Mixing. Adding the stock solution directly to the full volume of aqueous buffer without proper mixing can cause localized high concentrations and precipitation.

    • Solution: Add the Mochol stock solution to a small volume of your aqueous buffer first, mix thoroughly by pipetting or vortexing, and then add this mixture to the remaining volume of the buffer. This is often referred to as "serial dilution" or "step-wise dilution".

  • Possible Cause 3: Use of Serum-Free Medium. Some compounds have better solubility in the presence of proteins like albumin found in fetal bovine serum (FBS).

    • Solution: If your experimental protocol allows, pre-mix the Mochol stock solution with serum-containing medium before further dilution into serum-free medium.

Table 2: Recommended Final DMSO Concentrations

ApplicationRecommended Final DMSO Concentration
Cell-based Assays 0.1% - 0.5%
Enzyme Assays ≤ 1%
In Vivo Formulations Varies (requires specific formulation development)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Mochol Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.53 mg of Mochol powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the Mochol powder.

  • Mixing: Vortex the solution for 1-2 minutes until the Mochol is completely dissolved. If necessary, briefly warm the vial in a 37°C water bath to aid dissolution.

  • Storage: Store the 10 mM stock solution at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage.

Protocol 2: Preparing Working Solutions for Cell Culture Experiments

  • Thaw Stock Solution: If your 10 mM Mochol stock solution is frozen, allow it to thaw completely and come to room temperature.

  • Pre-warm Medium: Warm your cell culture medium to 37°C.

  • Serial Dilution: To prepare a 10 µM working solution in a final volume of 10 mL with 0.1% DMSO:

    • In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM Mochol stock solution to the medium.

    • Pipette up and down several times to mix thoroughly. This creates an intermediate dilution.

    • Add this 100 µL mixture to the remaining 9.9 mL of your cell culture medium and mix by inverting the tube.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to your cell culture medium without Mochol.

Visualizations

Mochol_Solubility_Troubleshooting cluster_issue Issue: Mochol Precipitates cluster_causes Potential Causes cluster_solutions Solutions precipitate Precipitate Observed cause1 Incorrect Solvent precipitate->cause1 cause2 Low Temperature precipitate->cause2 cause3 Supersaturation precipitate->cause3 cause4 Low Final DMSO % precipitate->cause4 cause5 Inadequate Mixing precipitate->cause5 solution1 Use Anhydrous DMSO cause1->solution1 solution2 Warm to 37°C & Vortex cause2->solution2 solution3 Prepare Lower Conc. Stock cause3->solution3 solution4 Maintain 0.1-0.5% DMSO cause4->solution4 solution5 Use Serial Dilution cause5->solution5

Caption: Troubleshooting logic for Mochol precipitation issues.

Mochol_Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Mochol Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm to 37°C add_dmso->dissolve store_stock Store at 4°C or -20°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock serial_dilution Perform Serial Dilution thaw_stock->serial_dilution prewarm_medium Pre-warm Aqueous Medium prewarm_medium->serial_dilution final_dilution Add to Final Volume & Mix serial_dilution->final_dilution

Caption: Workflow for preparing Mochol solutions.

MEK_Pathway_Inhibition cluster_pathway MEK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., transcription factors) ERK->Downstream Mochol Mochol Mochol->MEK

Caption: Inhibition of the MEK/ERK pathway by Mochol.

Optimization

Technical Support Center: Optimizing Mochol Concentration for Cell-Based Assays

Welcome to the technical support center for optimizing "Mochol" concentration in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on tr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing "Mochol" concentration in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions (FAQs) related to the use of Mochol, a cholesterol derivative utilized in diverse research applications.

Frequently Asked Questions (FAQs)

Q1: What is Mochol and what is its primary application in cell-based assays?

Mochol is a derivative of cholesterol.[1] It is often used as a lipid component for the formulation of nanoliposomes for the delivery of DNA, RNA, and vaccines.[1] In the context of cell-based assays, it may be investigated for its own biological activity or as a component of a delivery system.

Q2: How do I determine the optimal concentration range for Mochol in my initial experiment?

For a new compound like Mochol, it is recommended to start with a broad concentration range to determine its potency. A common practice is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for instance from 1 nM to 100 µM, using 10-fold serial dilutions. This initial screen will help identify a narrower, more effective concentration range for subsequent, detailed investigations.

Q3: What are the key considerations when preparing a Mochol stock solution?

Mochol's solubility is a critical factor.[1] It is essential to choose an appropriate solvent, such as DMSO, to prepare a high-concentration stock solution. Ensure complete dissolution of the compound. The stock solution should be stored under appropriate conditions, as recommended by the supplier, to maintain its stability. When diluting to working concentrations in cell culture media, be mindful of the final solvent concentration, as high concentrations of solvents like DMSO can be toxic to cells.

Q4: How can I assess the cytotoxic effects of Mochol on my cells?

Various cell viability and cytotoxicity assays can be employed. These assays measure different cellular parameters, such as metabolic activity (e.g., MTT, MTS), membrane integrity (e.g., LDH release), or ATP levels (e.g., CellTiter-Glo).[2] The choice of assay depends on your specific cell type and experimental goals. It is advisable to test a range of Mochol concentrations to determine the concentration at which it may become toxic to the cells.

Q5: What should I do if I observe high variability in my assay results?

High variability can stem from several factors, including inconsistent cell seeding, edge effects in multi-well plates, or issues with reagent preparation.[3][4] To minimize variability, ensure a homogenous cell suspension before plating, avoid using the outer wells of the plate, and prepare fresh reagents for each experiment. Including proper controls, such as vehicle-only and positive controls, is also crucial for data interpretation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of Mochol - Mochol concentration is too low.- Incubation time is too short.- The chosen assay is not sensitive enough to detect the effect.- Mochol is inactive in the specific cell line.- Test a wider and higher range of Mochol concentrations.- Optimize the incubation time by performing a time-course experiment.- Select a more sensitive assay or a different readout.- Verify the expression of the putative target in your cell line.
High background signal in the assay - Contamination of reagents or cell culture.- Autofluorescence from Mochol or media components.- Use sterile, fresh reagents and media.- Include a "media only" control to determine background signal.- If using a fluorescence-based assay, consider using phenol (B47542) red-free media and check for Mochol's intrinsic fluorescence.[5]
Inconsistent dose-response curve - Inaccurate serial dilutions.- Cell plating inconsistencies.- Edge effects in the microplate.- Carefully prepare serial dilutions and mix thoroughly at each step.- Ensure uniform cell seeding density across all wells.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.
Positive control shows no effect - The positive control compound has degraded.- The concentration of the positive control is incorrect.- Use a fresh, validated positive control at a known effective concentration.
Unexpected cell morphology - Mochol-induced cytotoxicity.- Solvent toxicity.- Cell contamination (e.g., mycoplasma).- Perform a cell viability assay to assess cytotoxicity.- Ensure the final solvent concentration is below the toxic threshold for your cells.- Regularly test your cell cultures for mycoplasma contamination.[4]

Experimental Protocols

Protocol 1: Preparation of Mochol Stock and Working Solutions
  • Prepare Stock Solution: Dissolve Mochol in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.

  • Label Dilution Tubes: Prepare a series of sterile microcentrifuge tubes for serial dilutions.

  • Perform Serial Dilutions: To create a 10-fold serial dilution series, add 10 µL of the stock solution to 90 µL of the solvent in the first tube and mix well. Continue this process for the subsequent tubes.

  • Prepare Working Solutions: Dilute the serial dilutions into your cell culture medium to achieve the final desired concentrations for treating the cells. Ensure the final solvent concentration is consistent across all wells, including the vehicle control (e.g., ≤0.1% DMSO).

Protocol 2: Cell Viability Assessment using MTS Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of Mochol or controls (vehicle and positive control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTS Reagent: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing Experimental Design and Potential Pathways

Experimental Workflow for Mochol Concentration Optimization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_mochol Prepare Mochol Stock Solution treatment Treat Cells with Mochol Concentrations prep_mochol->treatment prep_cells Cell Culture & Seeding prep_cells->treatment incubation Incubate for Optimized Duration treatment->incubation assay Perform Cell-Based Assay incubation->assay readout Measure Assay Signal assay->readout analysis Analyze Data & Plot Dose-Response Curve readout->analysis determine_ic50 Determine IC50/EC50 analysis->determine_ic50 signaling_pathway Mochol Mochol Receptor Cell Surface Receptor Mochol->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Optimization

How to improve "Mochol" stability for long-term experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Mochol for long-term experiments. Frequently Asked Questions (FAQs) Q1: What i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Mochol for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mochol and why is its stability important?

Mochol is a cholesterol derivative utilized in the formulation of nanoliposomes for the delivery of DNA, RNA, and vaccines.[1] Its stability is crucial for ensuring the integrity and efficacy of these delivery systems over the course of long-term experiments, as degradation can lead to loss of function and unreliable results.

Q2: What are the likely causes of Mochol degradation?

While specific degradation pathways for Mochol are not extensively documented in publicly available literature, its chemical structure—containing an ester and an amide linkage—suggests susceptibility to hydrolysis. This degradation can be influenced by factors such as pH, temperature, and the presence of enzymes like esterases and amidases.

Q3: How can I improve the stability of Mochol in my experiments?

To enhance Mochol's stability, it is recommended to control the experimental conditions meticulously. This includes optimizing the pH of solutions, storing Mochol at low temperatures, and minimizing exposure to light and oxygen. The use of sterile, nuclease-free water and the addition of appropriate stabilizers can also be beneficial.

Q4: Are there any analogs of Mochol that are more stable?

The search for more stable alternatives is a continuous process in drug delivery research. While specific, more stable, commercially available analogs of Mochol are not identified in the initial search, exploring derivatives with modified linker chemistry to reduce susceptibility to hydrolysis could be a viable research direction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of liposome (B1194612) efficacy over time Mochol degradation leading to altered liposome structure and release characteristics.1. Prepare fresh liposome formulations for each experiment. 2. Store liposomes at 4°C and use within a validated timeframe. 3. Analyze Mochol integrity in the liposome formulation at different time points using techniques like HPLC.
Variability between experimental batches Inconsistent storage or handling of Mochol stock solutions.1. Prepare aliquots of Mochol stock solution to avoid multiple freeze-thaw cycles. 2. Store stock solutions at -20°C or -80°C in a desiccated environment. 3. Use a consistent protocol for the preparation of all experimental solutions.
Precipitation in Mochol solutions Poor solubility or degradation product formation.1. Ensure the solvent is appropriate for Mochol and the intended concentration. 2. Sonication may aid in dissolving Mochol. 3. If precipitation occurs upon storage, it may indicate degradation; the solution should be discarded.

Experimental Protocols

Protocol 1: Preparation and Storage of Mochol Stock Solutions
  • Materials:

    • Mochol powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

    • Sterile, nuclease-free microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Allow the Mochol powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of Mochol in a sterile environment.

    • Dissolve the Mochol in the appropriate volume of anhydrous DMSO or EtOH to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the Mochol is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a desiccated, dark environment.

Protocol 2: Assessment of Mochol Stability by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the amount of intact Mochol over time under different storage conditions.

  • Methodology:

    • Prepare Mochol solutions in the desired experimental buffer at a known concentration.

    • Divide the solution into different storage conditions (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.

    • Analyze the samples by reverse-phase HPLC using a C18 column.

    • The mobile phase could consist of a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Monitor the elution of Mochol using a UV detector at an appropriate wavelength (determined by a UV scan of the pure compound).

    • Quantify the peak area corresponding to intact Mochol and calculate the percentage remaining at each time point relative to time zero.

Data Presentation

Table 1: Illustrative Stability of Mochol under Different Temperature Conditions
Storage Temperature (°C)Percent Mochol Remaining after 72 hours (Illustrative)
495%
25 (Room Temperature)70%
3745%
Table 2: Illustrative Effect of pH on Mochol Stability
pH of SolutionPercent Mochol Remaining after 24 hours at 25°C (Illustrative)
5.085%
7.475%
8.560%

Visualizations

Mochol_Degradation_Pathway Mochol Mochol (Ester and Amide Linkages) Hydrolysis Hydrolysis Mochol->Hydrolysis H₂O, pH, Temp, Enzymes Degradation_Products Degradation Products (Cholesterol + Linker fragments) Hydrolysis->Degradation_Products Loss_of_Function Loss of Liposome Integrity and Function Degradation_Products->Loss_of_Function Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis Prep_Stock Prepare Mochol Stock Solution Prep_Samples Prepare Experimental Samples (Varying Conditions) Prep_Stock->Prep_Samples Incubate Incubate at Different Temperatures/pH Prep_Samples->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points HPLC Analyze by HPLC Time_Points->HPLC Data_Analysis Quantify Degradation HPLC->Data_Analysis

References

Troubleshooting

Technical Support Center: Synthesis and Purification of Mochol

Disclaimer: "Mochol" is a known cholesterol derivative used as a lipid for nanoliposome formulation.[1][2] The following guide provides a representative, multi-step synthesis and purification scheme for educational and i...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Mochol" is a known cholesterol derivative used as a lipid for nanoliposome formulation.[1][2] The following guide provides a representative, multi-step synthesis and purification scheme for educational and illustrative purposes. The experimental details provided are based on general principles of organic chemistry and may not reflect the exact proprietary synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Mochol synthesis is consistently low. What are the most likely causes?

A1: Low overall yields in multi-step syntheses like that of Mochol can arise from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the cholesterol, succinic anhydride (B1165640), and N-(2-aminoethyl)morpholine are of high purity. Impurities can lead to side reactions and inhibit catalyst activity.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can result in incomplete reactions or degradation of products.[3] It is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the synthesis to prevent oxidation, especially of the cholesterol backbone.

  • Purification Losses: Each purification step, particularly column chromatography, can lead to significant material loss. Ensure your chosen solvent system for chromatography is optimized for good separation and that the silica (B1680970) gel is properly packed and handled.

Q2: I'm observing a significant amount of unreacted cholesterol after Step 1. How can I improve the conversion?

A2: If you are seeing a large amount of unreacted cholesterol, consider the following:

  • Catalyst Activity: Ensure your DMAP catalyst is fresh and has not been deactivated by moisture.

  • Reaction Time and Temperature: The acylation of cholesterol's hydroxyl group can be sluggish. You may need to increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Stoichiometry: While a slight excess of succinic anhydride is used, a large excess can lead to di-acylation or other side products. Ensure your stoichiometry is accurate.

Q3: During the workup of Step 2, I'm having trouble with emulsion formation. How can I resolve this?

A3: Emulsions during the aqueous workup of amide couplings are common. To break the emulsion, you can try:

  • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, a brief centrifugation can effectively separate the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can also help to break up the emulsion.

Q4: My final product shows impurities in the NMR spectrum that I can't identify. What are the likely culprits?

A4: Common impurities in the final Mochol product can include:

  • Residual Solvents: Ensure your product is thoroughly dried under high vacuum to remove any remaining solvents from the purification process (e.g., ethyl acetate (B1210297), hexane, dichloromethane).

  • Grease: If you are using greased glassware joints, some of this can leach into your product. Use minimal grease or switch to Teflon sleeves.

  • Side-Products from Step 2: Incomplete reaction or side reactions during the amide coupling can lead to impurities. Re-purification by column chromatography or recrystallization may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Acylation) 1. Incomplete reaction.[3]2. Degradation of starting material or product.[3]3. Inefficient mixing.1. Monitor reaction by TLC until cholesterol is consumed. Increase reaction time if necessary.2. Ensure the reaction is run under an inert atmosphere. Check for and eliminate sources of moisture.3. Use a magnetic stirrer that provides vigorous mixing.
Multiple Spots on TLC after Step 2 (Amide Coupling) 1. Incomplete reaction.2. Presence of side-products.3. Degradation of the activated ester.1. Allow the reaction to stir for the full recommended time. Monitor by TLC.2. Optimize the stoichiometry of your coupling reagents.3. Ensure your coupling reagents (EDC, HOBt) are fresh and added at a reduced temperature if necessary.
Product is an Oil Instead of a Solid 1. Presence of solvent impurities.2. Product is not pure enough to crystallize.1. Dry the product under high vacuum for an extended period.2. Re-purify the product using column chromatography with a carefully selected solvent system.
Poor Separation During Column Chromatography 1. Incorrect solvent system.2. Overloading of the column.3. Column was not packed properly.1. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.2. Use an appropriate amount of silica gel for the amount of crude product being purified.3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Step 1: Synthesis of Cholesterol Succinate (B1194679)
  • To a solution of cholesterol (1 equivalent) in dry dichloromethane (B109758) (DCM) under an argon atmosphere, add succinic anhydride (1.2 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cholesterol succinate.

Step 2: Synthesis of Mochol
  • Dissolve the crude cholesterol succinate (1 equivalent) in dry DCM under an argon atmosphere.

  • Add 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 equivalents) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 equivalents).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of N-(2-aminoethyl)morpholine (1.1 equivalents) in dry DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC (eluent: 10% methanol (B129727) in DCM).

  • Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Column Chromatography
  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of 0-10% methanol in DCM).

  • Dissolve the crude Mochol in a minimal amount of DCM and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Mochol as a white solid.

Visualizations

Mochol_Synthesis_Workflow Cholesterol Cholesterol Step1 Step 1: Acylation (DMAP, DCM) Cholesterol->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 CholesterolSuccinate Cholesterol Succinate (Crude) Step1->CholesterolSuccinate Step2 Step 2: Amide Coupling (EDC, HOBt, DCM) CholesterolSuccinate->Step2 Amine N-(2-aminoethyl)morpholine Amine->Step2 CrudeMochol Crude Mochol Step2->CrudeMochol Purification Purification (Column Chromatography) CrudeMochol->Purification Mochol Pure Mochol Purification->Mochol

Caption: Synthetic workflow for the two-step synthesis of Mochol.

Troubleshooting_Logic LowYield Low Overall Yield PurityCheck Check Starting Material Purity LowYield->PurityCheck Impure Materials? ConditionsCheck Verify Reaction Conditions LowYield->ConditionsCheck Suboptimal Conditions? PurificationCheck Optimize Purification LowYield->PurificationCheck Losing Product? InertAtmosphere Ensure Inert Atmosphere ConditionsCheck->InertAtmosphere MonitorTLC Monitor by TLC ConditionsCheck->MonitorTLC OptimizeSolvent Optimize Solvent System for Column PurificationCheck->OptimizeSolvent CheckPacking Check Column Packing PurificationCheck->CheckPacking

Caption: Troubleshooting logic for addressing low yield in Mochol synthesis.

References

Optimization

"Mochol" assay optimization for higher signal-to-noise ratio

Welcome to the technical support center for the Glo-Mochol Kinase Assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experim...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Glo-Mochol Kinase Assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for a higher signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a high background signal in the Glo-Mochol assay?

High background signals can originate from several sources, including the non-enzymatic hydrolysis of ATP, contamination of reagents with ATP or ADP, and non-specific binding of detection components.[1] In assays that are luminescence-based, the choice of microplate can also contribute; some white opaque plates may have inherent phosphorescence.[2] Additionally, the kinase itself may exhibit autophosphorylation, which can add to the background signal.[1]

Q2: I am observing a very low or no signal. What are the likely causes?

A weak or absent signal often points to a problem with one of the core assay components.[1][3] Key factors to investigate include:

  • Enzyme Inactivity: Improper storage, multiple freeze-thaw cycles, or incorrect handling can lead to a significant loss of kinase activity.[2]

  • Reagent Concentrations: Suboptimal concentrations of the kinase, substrate, or ATP are common culprits. Each of these needs to be empirically optimized.[1]

  • Buffer Composition: The assay buffer is critical for optimal enzyme function. Ensure it has the correct pH, ionic strength, and the necessary cofactors like MgCl₂.[1][2]

Q3: How does the ATP concentration impact the assay results?

ATP concentration is a critical parameter in kinase assays. For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration.[2] Using an ATP concentration that is too high can mask the effect of these inhibitors, making them appear less potent.[4] It is often recommended to use an ATP concentration at or near the Michaelis constant (Km) for the kinase to ensure that the IC50 value is a more accurate reflection of the inhibitor's affinity.[4]

Q4: What are the essential controls to include in my Glo-Mochol assay plate?

Incorporating proper controls is fundamental for troubleshooting and validating your assay data. Essential controls include:

  • No Enzyme Control: This well contains all assay components except for the kinase. It is crucial for identifying interference from your test compounds with the detection system.[5][6]

  • No Substrate Control: This control helps to measure the level of kinase autophosphorylation or any non-specific phosphorylation of other assay components.[5][6]

  • Positive Control (No Inhibitor): This represents 100% kinase activity and is used for data normalization.[5][6]

  • Negative Control (Known Inhibitor): Using a well-characterized inhibitor for your kinase helps to validate that the assay is performing as expected.[5][6]

Q5: Which type of microplate is best suited for the Glo-Mochol (luminescence-based) assay?

For luminescence assays, it is highly recommended to use opaque, white-walled microplates.[3][4][7] White plates maximize the light signal by reflecting it towards the detector, thereby increasing the signal intensity.[3][7] Black plates are generally used for fluorescence assays to reduce background and crosstalk, but they will diminish the signal in a luminescent assay.[3][4] Clear plates are typically not suitable due to high well-to-well crosstalk.[3]

Troubleshooting Guide

Problem 1: High Background Signal

A high background can significantly reduce the signal-to-noise ratio, masking the true signal from kinase activity.

Potential Cause Troubleshooting Steps
Reagent Contamination Use fresh, high-purity ATP, substrate, and buffer components. Ensure there is no cross-contamination between reagents.[2][8]
High Kinase Autophosphorylation Run a "no substrate" control to quantify the signal from autophosphorylation.[1] If it is high, consider reducing the enzyme concentration.[1]
Compound Interference Test compounds may intrinsically luminesce. Run a "no enzyme" control with the compound to check for interference.[5]
Inappropriate Plate Choice Use high-quality, opaque white microplates designed for luminescence to minimize crosstalk and plate phosphorescence.[2][4]
High ATP Concentration (in signal-decrease assays) In assays where ATP depletion is measured (signal is inversely proportional to kinase activity), a high initial ATP concentration can obscure the signal window. Optimize the starting ATP concentration to be closer to the Km.[1]
Problem 2: Low or No Signal

A weak or absent signal can prevent the accurate measurement of kinase activity and inhibition.

Potential Cause Troubleshooting Steps
Inactive Kinase Enzyme Verify the activity of your kinase stock. Avoid multiple freeze-thaw cycles and ensure proper storage at -80°C.[2]
Suboptimal Reagent Concentrations Systematically titrate the kinase, substrate, and ATP to find their optimal concentrations.[4]
Incorrect Buffer Conditions Ensure the assay buffer has the optimal pH and contains necessary cofactors (e.g., MgCl₂).[2]
Reaction Not in Linear Range The kinase reaction should be stopped within the linear range to ensure the signal is proportional to the enzyme activity. Perform a time-course experiment to determine the optimal incubation time.[2][4]
Problem 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of your data.

Potential Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and be mindful of technique. Prepare a master mix of reagents to add to all replicate wells to minimize pipetting variations.[9][10]
Incomplete Mixing Ensure thorough mixing of reagents in each well after addition, but avoid creating bubbles.[3][9]
Plate Edge Effects The outer wells of a microplate can be prone to evaporation and temperature fluctuations. Consider not using the outermost wells or filling them with buffer.[3]
Reagent Instability Prepare fresh reagents before each experiment, especially ATP and the detection reagents, which can degrade over time.[9]

Experimental Protocols

Protocol 1: Enzyme Concentration Titration

This protocol aims to determine the optimal kinase concentration that provides a robust signal well above background while remaining in the linear range of the assay.

Methodology:

  • Prepare a serial dilution of the Glo-Mochol kinase in the kinase reaction buffer.

  • Add a constant volume of each enzyme dilution to the wells of a white, opaque 384-well plate.

  • Include "no enzyme" wells as a negative control.[4]

  • Initiate the kinase reaction by adding a pre-mixed solution of the substrate and ATP to all wells. It is recommended to use the substrate and ATP at concentrations near their respective Km values if known.

  • Incubate the plate at the desired temperature (e.g., room temperature) for a fixed time (e.g., 60 minutes).[4]

  • Stop the reaction and add the Glo-Mochol detection reagent according to the kit instructions.

  • Measure the luminescence signal on a plate reader.

  • Analysis: Plot the luminescence signal against the enzyme concentration. The optimal concentration is the lowest amount of enzyme that gives a high signal-to-noise ratio and falls within the linear portion of the curve.[8]

Data Presentation:

Kinase Conc. (nM)Raw Luminescence (RLU)S/B Ratio
0 (No Enzyme)5,0001.0
0.115,0003.0
0.575,00015.0
1.0150,00030.0
2.0280,00056.0
5.0450,00090.0
10.0500,000100.0
Protocol 2: Substrate Concentration Titration

This protocol is for determining the optimal substrate concentration, which is often near the Km value, to ensure a good balance between assay signal and sensitivity to inhibitors.[11]

Methodology:

  • Use the optimal enzyme concentration determined in Protocol 1.

  • Prepare a serial dilution of the peptide substrate in the kinase reaction buffer.

  • Add the kinase and the various concentrations of the substrate to the wells of a white, opaque 384-well plate.

  • Initiate the reaction by adding ATP at a constant, non-limiting concentration (e.g., 10-100 µM).[11]

  • Incubate for the predetermined linear reaction time.

  • Stop the reaction and add the Glo-Mochol detection reagent.

  • Measure the luminescence.

  • Analysis: Plot the luminescence signal against the substrate concentration. The data can be fitted to the Michaelis-Menten equation to determine the Km. For routine screening, a substrate concentration at or slightly above the Km is often optimal.[11][12]

Data Presentation:

Substrate Conc. (µM)Raw Luminescence (RLU)
06,000
150,000
5150,000
10 (Km)225,000
20300,000
50380,000
100400,000

Visualizations

GloMochol_Pathway cluster_kinase Glo-Mochol Kinase Reaction cluster_detection Luminescent Detection Kinase Glo-Mochol Kinase Substrate Peptide Substrate ATP ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation ADP ADP ATP->ADP Phosphate Transfer DetectionReagent Detection Reagent ADP->DetectionReagent Conversion cluster_detection cluster_detection ADP->cluster_detection Light Luminescent Signal DetectionReagent->Light Generates Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->reagent_prep plate_setup 2. Plate Setup (Add Kinase, Substrate, Compounds) reagent_prep->plate_setup initiate_reaction 3. Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation 4. Incubate (Linear Reaction Time) initiate_reaction->incubation stop_reaction 5. Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate 6. Read Plate (Luminescence) stop_reaction->read_plate end End read_plate->end Troubleshooting_Logic start Poor S/N Ratio high_bg Is Background High? start->high_bg Evaluate low_signal Is Signal Low? start->low_signal Evaluate high_bg->low_signal No check_reagents Check Reagent Purity & Contamination high_bg->check_reagents Yes check_autophos Run 'No Substrate' Control Lower Enzyme Conc. high_bg->check_autophos Yes check_compound Run 'No Enzyme' Control with Compound high_bg->check_compound Yes check_enzyme_activity Verify Enzyme Activity (Storage, Handling) low_signal->check_enzyme_activity Yes optimize_conc Titrate Enzyme, Substrate, ATP low_signal->optimize_conc Yes check_buffer Verify Buffer pH & Cofactors low_signal->check_buffer Yes

References

Troubleshooting

Addressing "Mochol" off-target effects in experimental design

Welcome to the technical support center for Mochol, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mochol, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mochol?

A1: Mochol is a potent, ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, Mochol effectively blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell growth, proliferation, and survival.

Q2: What are the known off-target effects of Mochol?

A2: While highly selective for PI3Kα, at concentrations exceeding 10µM, Mochol has been observed to inhibit MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. This can lead to unintended effects on cell signaling and should be considered during experimental design.

Q3: I'm observing a different cellular phenotype than expected after Mochol treatment. What could be the cause?

A3: Unexpected cellular phenotypes can arise from several factors.[1] These may include off-target effects, the specific genetic context of your cell line, or experimental variability. It is essential to confirm the engagement of the primary target and evaluate the broader selectivity of the inhibitor.[1]

Q4: My results show significant cytotoxicity at concentrations where I expect to see specific inhibition. What does this suggest?

A4: High toxicity could indicate that the observed cell death is due to off-target effects rather than the specific inhibition of the intended target.[2] It is recommended to perform a dose-response curve and use the lowest effective concentration that elicits the desired on-target effect to minimize off-target binding.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results

Possible Cause: Degradation of Mochol stock solution, or variability in cell culture conditions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Prepare fresh dilutions of Mochol for each experiment from a recently prepared stock.[1]

  • Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition across experiments.

  • Confirm Target Expression: Verify the expression of PI3Kα in your cell line using Western blot or qPCR.

Issue 2: Unexpected Activation of a Signaling Pathway

Possible Cause: Cellular feedback mechanisms or off-target effects.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response experiment and analyze both on-target (p-Akt) and potential off-target (p-ERK) pathway markers via Western blot.

  • Use a Secondary Inhibitor: Combine Mochol with a known MEK inhibitor at a low dose to see if the unexpected phenotype is rescued.

  • Genetic Knockdown: Use siRNA or CRISPR to knock down PI3Kα and compare the phenotype to that observed with Mochol treatment. If the phenotypes differ, off-target effects are likely.[2]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Mochol
Kinase TargetIC50 (nM)Assay Type
PI3Kα (On-Target) 5 Biochemical Kinase Assay
PI3Kβ550Biochemical Kinase Assay
PI3Kδ800Biochemical Kinase Assay
PI3Kγ1,200Biochemical Kinase Assay
MEK1 (Off-Target) 12,500 Biochemical Kinase Assay
MEK2 (Off-Target) 15,000 Biochemical Kinase Assay
ABL1>50,000Biochemical Kinase Assay
SRC>50,000Biochemical Kinase Assay
Table 2: Recommended Concentration Ranges for Cellular Assays
Assay TypeCell LineRecommended Concentration RangeNotes
Western Blot (p-Akt inhibition)MCF-710 - 100 nMA 1-hour treatment is typically sufficient.
Cell Viability (72 hr)A54950 nM - 5 µMHigher concentrations may induce off-target effects.
Apoptosis AssayHeLa100 nM - 10 µMMonitor for MEK/ERK pathway inhibition at higher doses.

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways

Objective: To confirm the inhibition of the PI3K/Akt pathway and assess the off-target effects on the MAPK/ERK pathway.

Methodology:

  • Cell Treatment: Plate cells and allow them to attach overnight. Treat with a dose range of Mochol (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 20 µM) for the desired time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).[1]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Protocol 2: Rescue Experiment to Confirm On-Target Effect

Objective: To determine if the observed cellular phenotype is due to the inhibition of PI3Kα.

Methodology:

  • Transfection: Transfect cells with a constitutively active form of Akt (myr-Akt).

  • Mochol Treatment: Treat the transfected cells and a control group with Mochol at a concentration that previously showed the phenotype of interest.

  • Phenotypic Analysis: Assess the phenotype (e.g., cell viability, apoptosis). If the phenotype is rescued in the cells expressing the constitutively active Akt, it suggests the original observation was due to the on-target inhibition of the PI3K/Akt pathway.

Visualizations

G Mochol Signaling Pathways cluster_0 On-Target Pathway: PI3K/Akt/mTOR cluster_1 Off-Target Pathway: MAPK/ERK RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Mochol Mochol Mochol->PI3K Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Mochol_off Mochol (>10µM) Mochol_off->MEK Inhibits

Caption: On-target and off-target signaling pathways of Mochol.

G Workflow for Investigating Off-Target Effects start Unexpected Phenotype Observed dose_response Perform Dose-Response Western Blot start->dose_response pathway_analysis Analyze On-Target (p-Akt) and Off-Target (p-ERK) Pathways dose_response->pathway_analysis decision Is p-ERK Inhibited at Phenotypic Concentration? pathway_analysis->decision on_target Phenotype Likely On-Target decision->on_target No off_target Phenotype Likely Off-Target decision->off_target Yes conclusion Conclude Mechanism on_target->conclusion rescue_exp Perform Rescue Experiment off_target->rescue_exp rescue_exp->conclusion

Caption: Experimental workflow for troubleshooting off-target effects.

G Troubleshooting Logic for Unexpected Results start Start: Unexpected Experimental Outcome check_reagents Are Mochol and other reagents fresh and validated? start->check_reagents prepare_fresh Prepare fresh reagents and repeat experiment check_reagents->prepare_fresh No check_concentration Is the Mochol concentration within the recommended range? check_reagents->check_concentration Yes prepare_fresh->start titrate_mochol Titrate Mochol to find the lowest effective concentration check_concentration->titrate_mochol No assess_off_target Assess off-target pathway modulation (e.g., p-ERK) check_concentration->assess_off_target Yes titrate_mochol->start consider_alternatives Consider alternative inhibitors or genetic approaches (siRNA/CRISPR) assess_off_target->consider_alternatives end Problem Resolved consider_alternatives->end

Caption: Logical diagram for troubleshooting unexpected results.

References

Optimization

"Mochol" degradation pathways and prevention strategies

Welcome to the technical support center for Mochol, a cholesterol derivative essential for the formulation of advanced nanoliposomal drug and vaccine delivery systems. This resource provides researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mochol, a cholesterol derivative essential for the formulation of advanced nanoliposomal drug and vaccine delivery systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the handling and formulation of Mochol.

Frequently Asked Questions (FAQs)

Q1: What is Mochol and what are its primary applications?

A1: Mochol is a cationic cholesterol derivative with the chemical name Cholest-5-en-3-ol (3beta)-, 3-(4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoate). Its primary application is as a structural component in the formation of nanoliposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids (DNA, RNA) and vaccines. The inclusion of cholesterol and its derivatives like Mochol is critical for modulating the stability, fluidity, and drug retention of the lipid bilayer of these delivery systems.

Q2: What are the recommended storage conditions for Mochol?

A2: To ensure its stability, Mochol should be stored under specific conditions. For short-term storage (days to weeks), a temperature of 0-4°C in a dry, dark environment is recommended. For long-term storage (months to years), it is advised to store Mochol at -20°C.[1] While stable for short periods at ambient temperatures, such as during shipping, prolonged exposure to higher temperatures can lead to degradation.[1]

Q3: What are the potential degradation pathways for Mochol?

A3: While specific degradation pathways for Mochol have not been extensively published, based on its chemical structure containing ester and amide linkages, two primary degradation routes are likely: hydrolysis and oxidation.

  • Hydrolysis: The ester and amide bonds in the Mochol molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the morpholinoethylamino-oxobutanoate side chain from the cholesterol backbone.

  • Oxidation: The cholesterol backbone of Mochol can be susceptible to oxidation, particularly at the unsaturated bond in the B-ring and the tertiary carbons. This can be initiated by exposure to light, heat, or the presence of metal ions and oxygen.

Q4: What are the signs of Mochol degradation in my formulation?

A4: Degradation of Mochol can manifest in several ways in your formulation, including:

  • Changes in the physical appearance of the formulation, such as color change or precipitation.

  • A shift in the pH of the formulation, often a decrease, which can result from the formation of acidic degradation products.

  • Alterations in the performance of the lipid nanoparticle formulation, such as decreased encapsulation efficiency or changes in particle size and stability.

  • The appearance of new peaks in your analytical chromatograms (e.g., HPLC).

Troubleshooting Guide

Problem Potential Cause Recommended Action
Decreased pH of Formulation Over Time Hydrolysis of the ester bond in Mochol, leading to the formation of a carboxylic acid byproduct.- Maintain the formulation pH using a suitable buffer system. - Store the formulation at recommended low temperatures (0-4°C for short-term, -20°C for long-term) to slow down hydrolysis. - Protect the formulation from high temperatures.
Increased Particle Size or Aggregation of Nanoparticles Degradation of Mochol can alter the surface charge and stability of the lipid nanoparticles, leading to aggregation.- Confirm the integrity of Mochol before formulation using analytical techniques like HPLC. - Optimize the molar ratio of Mochol in your formulation. An incorrect ratio can affect particle stability. - Ensure all excipients are of high purity and free from contaminants that could accelerate degradation.
Reduced Encapsulation Efficiency Changes in the lipid bilayer integrity due to Mochol degradation can lead to leakage of the encapsulated payload.- Perform stability studies on your formulation to determine its shelf-life under different storage conditions. - Prepare formulations fresh whenever possible. - Consider the inclusion of antioxidants in your formulation to prevent oxidative degradation.
Appearance of Unknown Peaks in HPLC Analysis These are likely degradation products of Mochol or other lipid components.- Conduct forced degradation studies to identify potential degradation products and their retention times. - Use a stability-indicating HPLC method for your analysis. - Ensure proper storage of your Mochol stock solutions and formulations.

Proposed Degradation Pathways and Prevention Strategies

Based on the chemical structure of Mochol, the following degradation pathways are proposed. Understanding these can help in developing robust prevention strategies.

Hydrolytic Degradation

The ester and amide bonds in Mochol are susceptible to hydrolysis.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic conditions, hydroxide (B78521) ions can directly attack the carbonyl carbon of the ester and amide, leading to cleavage.

  • pH Control: Maintain the pH of the formulation within a stable range using a suitable buffering agent. The optimal pH will need to be determined experimentally but is generally close to neutral for many lipid formulations.

  • Temperature Control: Store Mochol and its formulations at recommended low temperatures to minimize the rate of hydrolysis.

Mochol_Hydrolysis Mochol Mochol Products Degradation Products: - Cholesterol - 4-((2-(4-morpholinyl)ethyl)amino)-4-oxobutanoic acid Mochol->Products Hydrolysis H2O H₂O (Acid or Base) H2O->Products

Caption: Proposed hydrolytic degradation pathway of Mochol.

Oxidative Degradation

The cholesterol moiety of Mochol is prone to oxidation.

  • Autoxidation: This free-radical mediated process can be initiated by light, heat, or metal ions, leading to the formation of various oxidized cholesterol derivatives (oxysterols).

  • Use of Antioxidants: Incorporate antioxidants such as Vitamin E (alpha-tocopherol) or butylated hydroxytoluene (BHT) into the formulation to scavenge free radicals.

  • Chelating Agents: Use chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Light Protection: Store Mochol and its formulations in amber vials or otherwise protected from light.

  • Inert Atmosphere: When preparing and storing formulations, purging with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.

Mochol_Oxidation Mochol Mochol Oxidized_Products Oxidized Mochol Derivatives (Oxysterols) Mochol->Oxidized_Products Oxidation Initiators Initiators: - Light - Heat - Metal Ions - Oxygen Initiators->Oxidized_Products

Caption: Proposed oxidative degradation pathway of Mochol.

Experimental Protocols

Protocol 1: Forced Degradation Study of Mochol

Objective: To identify potential degradation products and pathways for Mochol under various stress conditions.

Methodology:

  • Preparation of Mochol Stock Solution: Prepare a stock solution of Mochol in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the Mochol stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the Mochol stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the Mochol stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the Mochol stock solution at 80°C for 48 hours in the dark.

    • Photodegradation: Expose the Mochol stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water is a common starting point. Detection can be performed using a UV detector.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of a non-stressed control sample.

    • Identify and quantify the degradation products.

    • Mass spectrometry (LC-MS) can be used to elucidate the structure of the major degradation products.

Protocol 2: Stability Testing of a Mochol-Containing Lipid Nanoparticle Formulation

Objective: To evaluate the stability of a Mochol-containing LNP formulation under different storage conditions.

Methodology:

  • Formulation Preparation: Prepare the LNP formulation containing Mochol according to your standard protocol.

  • Initial Characterization: Immediately after preparation (T=0), characterize the formulation for:

    • Particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Zeta potential.

    • Encapsulation efficiency of the active pharmaceutical ingredient (API).

    • Concentration of Mochol and API using a validated HPLC method.

    • pH.

  • Stability Study:

    • Aliquot the formulation into appropriate vials.

    • Store the vials at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • Protect a set of samples from light at each condition.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6 months), withdraw samples from each storage condition.

    • Re-characterize the samples for the parameters listed in step 2.

  • Data Analysis:

    • Plot the change in each parameter over time for each storage condition.

    • Determine the shelf-life of the formulation based on the acceptable limits for each parameter.

Experimental_Workflow cluster_forced_degradation Forced Degradation Study cluster_stability_testing LNP Formulation Stability Testing FD_Start Prepare Mochol Stock Solution FD_Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) FD_Start->FD_Stress FD_Analysis HPLC/LC-MS Analysis FD_Stress->FD_Analysis FD_End Identify Degradation Products and Pathways FD_Analysis->FD_End ST_Start Prepare LNP Formulation ST_Initial Initial Characterization (T=0) (Size, PDI, Zeta, EE%, Conc.) ST_Start->ST_Initial ST_Store Store at Different Conditions (Temp, Humidity, Light) ST_Initial->ST_Store ST_Timepoints Analyze at Time Points (1, 3, 6 months) ST_Store->ST_Timepoints ST_End Determine Shelf-Life ST_Timepoints->ST_End

Caption: Workflow for Mochol degradation and stability studies.

Quantitative Data Summary

The following tables present hypothetical data from a stability study of a Mochol-containing LNP formulation to illustrate potential degradation trends.

Table 1: Effect of Temperature on Mochol Degradation in an LNP Formulation over 3 Months

Storage Temperature (°C)Mochol Remaining (%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
-20 99.5 ± 0.285.2 ± 1.10.11 ± 0.0294.8 ± 1.5
4 98.1 ± 0.586.5 ± 1.30.12 ± 0.0393.2 ± 1.8
25 91.3 ± 1.295.8 ± 2.50.18 ± 0.0485.6 ± 2.1
40 78.5 ± 2.1120.4 ± 4.20.25 ± 0.0570.3 ± 3.5

Table 2: Effect of pH on Mochol Degradation in an Aqueous Solution at 40°C for 7 Days

pHMochol Remaining (%)
4.0 85.7 ± 1.8
5.5 92.4 ± 1.1
7.0 96.8 ± 0.9
8.5 88.2 ± 1.5

Disclaimer: The degradation pathways, experimental data, and specific troubleshooting advice provided here are based on the chemical structure of Mochol and general principles of lipid chemistry and formulation science. As specific literature on Mochol degradation is limited, these should be considered as guiding principles. It is essential to conduct specific stability studies for your unique formulation and storage conditions.

References

Troubleshooting

Technical Support Center: Overcoming Resistance to "Mochol" in Cell Lines

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to "Mochol," a novel tyrosine kinase inhibitor, in their cell line experiments. Here you w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to "Mochol," a novel tyrosine kinase inhibitor, in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mochol?

Mochol is a potent and selective inhibitor of the Fictional Growth Factor Receptor (FGFR), a receptor tyrosine kinase. By binding to the ATP-binding pocket of FGFR, Mochol blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival. Inhibition of these pathways leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: My cancer cell line is showing decreased sensitivity to Mochol. How can I confirm resistance?

Confirmation of resistance is primarily achieved by determining the half-maximal inhibitory concentration (IC50) of Mochol in your cell line compared to the parental, sensitive cell line.[1][2] A significant increase in the IC50 value is a key indicator of acquired resistance.[3][4] This is typically done using a cell viability assay such as MTT or CCK-8.[5][6]

Q3: What are the common mechanisms of acquired resistance to Mochol?

Acquired resistance to tyrosine kinase inhibitors like Mochol can arise through several mechanisms:

  • Target Alteration: Secondary mutations in the FGFR kinase domain can prevent Mochol from binding effectively.[7]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of FGFR inhibition, thereby maintaining cell growth and survival.[7][8][9] Common bypass pathways include the activation of other receptor tyrosine kinases (e.g., EGFR, MET).

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Mochol out of the cell, reducing its intracellular concentration.[9][10]

  • Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate Mochol more rapidly.[11]

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[9][11]

Troubleshooting Guide

This guide addresses common issues encountered when working with Mochol-resistant cell lines.

Issue Possible Cause Recommended Solution
Gradual loss of Mochol efficacy over time. Development of acquired resistance.1. Perform a cell viability assay to confirm a shift in the IC50 value.[12] 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with Mochol to check for resistance stability.[12] 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).[12]
Cell line contamination or genetic drift.1. Perform cell line authentication (e.g., short tandem repeat profiling).[13][14] 2. Revert to an early-passage, frozen stock of the cell line.[13]
Degradation of Mochol.1. Prepare fresh stock solutions of Mochol.[12] 2. Verify the storage conditions and stability of the drug.
My Mochol-resistant cell line is showing unexpected sensitivity. Loss of resistant phenotype.Drug-resistant phenotypes can be unstable without continuous selective pressure.[4] Culture the resistant cells in the presence of a maintenance dose of Mochol.[15]
Mycoplasma contamination.Contamination can alter cellular metabolism and drug response.[13] Regularly test your cell lines for mycoplasma.
Cross-contamination with a sensitive parental cell line.Perform short tandem repeat (STR) profiling to confirm the cell line's identity.[13]
Inconsistent or non-reproducible results in experiments. Heterogeneous response within the cell population.1. Perform single-cell cloning to isolate and characterize resistant and sensitive sub-populations.[12] 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known.
Variations in experimental conditions.Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.[5]

Data Presentation: Mochol Resistance Profile

The following table provides an example of how to present quantitative data on Mochol resistance. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[16][17]

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)Fold Increase in Resistance
Lung Carcinoma (A549)153002020-fold
Breast Cancer (MCF-7)256252525-fold
Colon Cancer (HT-29)5015003030-fold

Note: These are example values and will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Mochol IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Mochol.

Materials:

  • Parental and Mochol-resistant cell lines

  • Complete culture medium

  • Mochol stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Mochol in complete culture medium. Remove the medium from the wells and add 100 µL of the Mochol dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[18]

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

This protocol is for assessing the activation of key proteins in potential bypass signaling pathways.

Materials:

  • Cell lysates from parental and Mochol-resistant cells (treated with and without Mochol)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour.[13]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Visualizations

Mochol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Mochol Mochol Mochol->FGFR Inhibits Bypass_Receptor Bypass Receptor (e.g., EGFR) Bypass_Receptor->RAS Bypass Activation Bypass_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Mochol inhibits the FGFR pathway, but resistance can arise through bypass activation.

Experimental_Workflow start Decreased Mochol Sensitivity Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism target_seq Target Sequencing (FGFR gene) investigate_mechanism->target_seq Target Alteration? western_blot Western Blot (Bypass Pathways) investigate_mechanism->western_blot Bypass Activation? qpcr qPCR (ABC Transporters) investigate_mechanism->qpcr Drug Efflux? analyze_data Analyze Data & Formulate Hypothesis target_seq->analyze_data western_blot->analyze_data qpcr->analyze_data test_hypothesis Test Hypothesis (e.g., Combination Therapy) analyze_data->test_hypothesis

Caption: Workflow for investigating and overcoming Mochol resistance in cell lines.

Troubleshooting_Logic start Unexpected Experimental Outcome check_viability Is cell viability affected? start->check_viability check_phenotype Is the resistant phenotype stable? check_viability->check_phenotype No resolve_viability Troubleshoot cell culture conditions check_viability->resolve_viability Yes check_reagents Are reagents and drug stocks valid? check_phenotype->check_reagents No maintain_pressure Maintain drug pressure in culture check_phenotype->maintain_pressure Yes check_contamination Is the culture contaminated? check_reagents->check_contamination No use_fresh_reagents Use fresh reagents and drug aliquots check_reagents->use_fresh_reagents Yes test_for_contamination Test for mycoplasma and cross-contamination check_contamination->test_for_contamination Yes end Proceed with experiment check_contamination->end No

Caption: A logical approach to troubleshooting common issues with resistant cell lines.

References

Reference Data & Comparative Studies

Validation

The Rise of MEK Inhibitors: A Comparative Analysis of Mochol and Selumetinib in Oncology Research

For Immediate Publication Shanghai, China – December 15, 2025 – In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1/2, have e...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 15, 2025 – In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1/2, have emerged as a cornerstone of precision oncology. This guide presents a detailed comparative analysis of a novel hypothetical MEK1/2 inhibitor, "Mochol," and the FDA-approved drug, Selumetinib. This report is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their respective performance metrics, mechanisms of action, and the experimental protocols necessary for their evaluation.

The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Its hyperactivation, often driven by mutations in genes such as BRAF and RAS, is a key factor in the development and progression of numerous cancers.[1][2] Both Mochol and Selumetinib are designed to inhibit MEK1 and MEK2, the dual-specificity kinases that are central to this pathway, thereby blocking downstream signaling to ERK1/2 and impeding tumor growth.[3][4]

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize the key performance indicators for both Mochol (hypothetical data) and Selumetinib.

Table 1: Biochemical and Cellular Potency
ParameterMochol (Hypothetical Data)Selumetinib (AZD6244)Assay Description
Biochemical Potency (IC50) 2.5 nM14 nM[5][6]Half-maximal inhibitory concentration against purified MEK1 enzyme in a cell-free kinase assay.
Cellular Potency (p-ERK EC50) 15 nM~10 nM[5]Half-maximal effective concentration for inhibiting ERK1/2 phosphorylation in BRAF V600E mutant A375 melanoma cells.
Anti-proliferative Activity (GI50) 35 nM~30 nMConcentration causing 50% growth inhibition in BRAF V600E mutant A375 melanoma cells after 72h treatment.
Kinase Selectivity HighHigh[5]Assessed against a broad panel of kinases to determine off-target effects.
Table 2: Pharmacokinetic Properties
ParameterMochol (Hypothetical Data)Selumetinib
Bioavailability ~70%62%[7]
Time to Peak Plasma Concentration (Tmax) 1.5 - 2.0 hours1 - 1.5 hours[7]
Terminal Half-life (t1/2) ~8 hours~6.2 hours[8]
Metabolism Primarily CYP3A4CYP3A4, CYP2C19, CYP1A2, and others[8]
Table 3: Clinical Efficacy in Neurofibromatosis Type 1 (NF1)
ParameterMochol (Hypothetical Data)Selumetinib
Objective Response Rate (ORR) 70% (Phase II projection)66% (in pediatric patients with inoperable plexiform neurofibromas)[9]
Sustained Response (≥12 months) 85% of responders (projected)82% of responders[9]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Both Mochol and Selumetinib are non-ATP-competitive inhibitors that bind to an allosteric pocket on the MEK1/2 enzymes.[3][10] This binding induces a conformational change that prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[3][10] By inhibiting ERK1/2 activation, these compounds effectively shut down the downstream signaling cascade that promotes uncontrolled cell growth and survival in many cancer types.[11]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Mochol / Selumetinib Inhibitor->MEK

The MAPK/ERK signaling cascade and the point of inhibition for Mochol and Selumetinib.

Detailed Experimental Protocols

Reproducible and rigorous experimental validation is paramount in drug development. The following are detailed methodologies for key assays used to evaluate the performance of MEK inhibitors.

MEK1 Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on purified MEK1 enzyme (IC50).

Methodology:

  • Reagents: Recombinant active MEK1, inactive ERK2 substrate, ATP, and the test compound (Mochol, Selumetinib).

  • Procedure:

    • Dispense a kinase buffer solution containing MEK1 enzyme into a 384-well plate.

    • Add serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM) to the wells.

    • Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated ERK2 (p-ERK) using a detection method such as ELISA or a fluorescence-based readout.[12]

  • Data Analysis: Plot the percentage of MEK1 inhibition against the log concentration of the compound. The IC50 value is calculated using a non-linear regression curve fit.

Cellular Phospho-ERK (p-ERK) Western Blot Assay

Objective: To assess the ability of the compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its downstream target, ERK.

Methodology:

  • Cell Culture: Seed BRAF-mutant A375 human melanoma cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a fixed duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[12]

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the signal using an appropriate chemiluminescence substrate.

    • Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Western_Blot_Workflow CellCulture 1. Cell Culture (A375 cells) Treatment 2. Compound Treatment CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblot 6. Immunoblotting (p-ERK, Total ERK) SDS_PAGE->Immunoblot Analysis 7. Data Analysis Immunoblot->Analysis

Workflow for the Cellular Phospho-ERK Western Blot Assay.

Cell Viability Assay (MTS)

Objective: To assess the functional consequence of MEK inhibition on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding: Plate A375 cells in 96-well plates at an optimized density (e.g., 3,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 value is determined by fitting the data to a dose-response curve.

Conclusion

Both the hypothetical compound Mochol and the established drug Selumetinib demonstrate potent and selective inhibition of the MEK1/2 kinases, a critical node in the MAPK signaling pathway. While Mochol shows promise with a potentially higher biochemical potency in our hypothetical model, Selumetinib has a well-documented clinical track record, particularly in the treatment of neurofibromatosis type 1.[9][11] The continued development and evaluation of novel MEK inhibitors like Mochol are crucial for expanding the therapeutic arsenal (B13267) against cancers driven by the MAPK pathway. The experimental protocols detailed herein provide a standardized framework for the rigorous preclinical assessment of such compounds.

References

Comparative

Cross-Validation of "Mochol" (Acetylcholine) Efficacy in Different Laboratory Settings: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the efficacy of "Mochol" (assumed to be acetylcholine (B1216132) chloride) and its common alternatives, carbac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of "Mochol" (assumed to be acetylcholine (B1216132) chloride) and its common alternatives, carbachol (B1668302) and pilocarpine (B147212), across various laboratory settings. The information is intended to assist researchers in selecting the appropriate cholinergic agonist for their specific experimental needs by presenting available efficacy data, detailing experimental protocols for assessing activity, and illustrating the underlying signaling pathways.

Mechanism of Action: Cholinergic Agonists

Acetylcholine, carbachol, and pilocarpine are all direct-acting cholinergic agonists. They exert their effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling mechanisms. This guide will focus on the M1, M2, and M3 subtypes, which are common targets in research and drug development.

Comparative Efficacy of Cholinergic Agonists

The efficacy of a cholinergic agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the reported EC50 values for acetylcholine, carbachol, and pilocarpine at M1, M2, and M3 muscarinic receptors from various in vitro studies. It is important to note that EC50 values can vary between different laboratory settings due to factors such as the cell line used, receptor expression levels, and the specific assay conditions.

AgonistReceptor SubtypeAssay TypeReported EC50Cell Line / Tissue
Acetylcholine M1Calcium Mobilization56 nMCHO-M1[1]
M2Cationic Current (Icat)Lower than CarbacholGuinea-pig small intestine smooth muscle[2]
M3ContractionFull AgonistGuinea-pig taenia caeci[3]
Carbachol M1Calcium Mobilization1.7 µMCHO-M1[1]
M2Cationic Current (Icat)7.5 ± 1.6 μMGuinea-pig small intestine smooth muscle[2]
M3ContractionFull AgonistGuinea-pig ileal longitudinal smooth muscle[4]
M3Calcium MobilizationEC50 of 11 ± 2 μMHEK293T cells[5]
Pilocarpine M1Calcium Mobilization~3 µM (relative to Carbachol)CHO-K1 cells[6]
M1Phosphoinositide (PI) Turnover18 µMCHO-K1 cells[6]
M2cAMP Inhibition--
M3Calcium MobilizationPartial Agonist/No effectOverexpressing CHO-K1 cells / HEK293T cells[5][6]
M3ContractionPartial AgonistGuinea-pig ileal longitudinal smooth muscle[4]

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the efficacy of cholinergic agonists.

Calcium Flux Assay (for M1 and M3 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1 and M3).

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 or HEK293-M3 cells).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • Muscarinic agonist (acetylcholine, carbachol, or pilocarpine).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplate at an optimal density and incubate for 24-48 hours to allow for adherence and monolayer formation.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid in assay buffer.

  • Remove the cell culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Agonist Addition: Prepare serial dilutions of the cholinergic agonist in the assay buffer.

  • Data Acquisition: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add the agonist dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay (for M2 Receptors)

This assay measures the inhibition of cyclic AMP (cAMP) production following the activation of Gi-coupled muscarinic receptors (M2).

Materials:

  • Cells stably expressing the M2 muscarinic receptor (e.g., CHO-M2 cells).

  • Assay plate (e.g., 96-well or 384-well).

  • Stimulation Buffer.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Muscarinic agonist (acetylcholine, carbachol, or pilocarpine).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells into the assay plate and incubate to allow for attachment.

  • Cell Stimulation:

    • Pre-treat the cells with the muscarinic agonist at various concentrations for a defined period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: The level of cAMP is inversely proportional to the activity of the Gi-coupled receptor. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Visualizations

Signaling Pathways of Muscarinic Receptor Subtypes

G_protein_signaling cluster_agonists Cholinergic Agonists cluster_receptors Muscarinic Receptors cluster_signaling Downstream Signaling Acetylcholine Acetylcholine (Mochol) M1_M3 M1, M3 Receptors (Gq-coupled) Acetylcholine->M1_M3 M2 M2 Receptor (Gi-coupled) Acetylcholine->M2 Carbachol Carbachol Carbachol->M1_M3 Carbachol->M2 Pilocarpine Pilocarpine Pilocarpine->M1_M3 Pilocarpine->M2 PLC Phospholipase C (PLC) M1_M3->PLC activates AC Adenylyl Cyclase (AC) M2->AC inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG produces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease results in

Signaling pathways of M1/M3 and M2 muscarinic receptors.

Experimental Workflow for Efficacy Testing

experimental_workflow cluster_setup Assay Setup cluster_assay Functional Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing receptor subtype) plate_cells Plate Cells in Microplate cell_culture->plate_cells dye_loading Load with Fluorescent Dye (e.g., Calcium indicator) plate_cells->dye_loading stimulation Stimulate Cells dye_loading->stimulation agonist_prep Prepare Serial Dilutions of Agonist agonist_prep->stimulation read_signal Read Signal (e.g., Fluorescence) stimulation->read_signal dose_response Generate Dose-Response Curve read_signal->dose_response ec50 Calculate EC50/IC50 dose_response->ec50

General workflow for in vitro efficacy testing of cholinergic agonists.

Logical Comparison of Cholinergic Agonists

logical_comparison cluster_acetylcholine Acetylcholine (Mochol) cluster_carbachol Carbachol cluster_pilocarpine Pilocarpine ach_prop1 Endogenous Neurotransmitter ach_prop2 Rapidly Hydrolyzed by Acetylcholinesterase ach_prop1->ach_prop2 ach_prop3 Acts on both Muscarinic and Nicotinic Receptors ach_prop2->ach_prop3 car_prop1 Synthetic Choline Ester car_prop2 Resistant to Acetylcholinesterase car_prop1->car_prop2 car_prop3 Acts on both Muscarinic and Nicotinic Receptors car_prop2->car_prop3 car_prop4 Generally a Full Agonist car_prop3->car_prop4 pilo_prop1 Natural Alkaloid pilo_prop2 Primarily Muscarinic Agonist pilo_prop1->pilo_prop2 pilo_prop3 Often a Partial Agonist pilo_prop2->pilo_prop3

Key characteristics of acetylcholine, carbachol, and pilocarpine.

References

Validation

Confirming Acetylcholine's Mechanism of Action in Pupillary Miosis with Genetic Knockouts: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the mechanism of action of acetylcholine (B1216132) (ACh), the active ingredient in Miochol-E, and its alternat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of acetylcholine (B1216132) (ACh), the active ingredient in Miochol-E, and its alternatives, with a focus on how genetic knockout studies have elucidated the specific roles of muscarinic acetylcholine receptors (mAChRs). We present experimental data, detailed protocols, and signaling pathway visualizations to support a comprehensive understanding of cholinergic pharmacology in the eye.

Mechanism of Action: Acetylcholine and Muscarinic Receptors

Acetylcholine is a non-selective cholinergic agonist that induces pupillary constriction (miosis) by activating muscarinic receptors on the iris sphincter muscle. There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs). In the iris sphincter, the M3 receptor subtype is predominantly responsible for mediating contraction.

Genetic knockout mouse models, where specific muscarinic receptor genes are inactivated, have been instrumental in confirming the precise roles of each receptor subtype in mediating the effects of acetylcholine and other cholinergic agonists.

Comparative Analysis of Miotic Agents: Wild-Type vs. Muscarinic Receptor Knockouts

The following tables summarize experimental data demonstrating the effects of cholinergic agonists on smooth muscle contraction in wild-type (WT) mice and mice lacking specific muscarinic receptors (knockout, KO). This data directly supports the role of the M3 receptor in mediating the miotic effects of acetylcholine.

Table 1: Effect of Carbachol on Gastrointestinal Smooth Muscle Contraction

AgonistTissueGenotypeMaximum Contraction (% of KCl response)Reference
CarbacholIleumWild-Type100%[1]
M2-KO~100%[1]
M3-KO~20%[1]
M2/M3-KO0%[2]
CarbacholStomachWild-Type100%[3]
M2-KO~100%[3]
M3-KO~58%[3]

Table 2: Role of M3 Receptor in Cholinergic Regulation of Pupil Diameter

GenotypePupil Diameter (mm)Response to AcetylcholineReference
Wild-Type0.45 ± 0.02Dose-dependent dilation of retinal arterioles[4]
M3-KO1.79 ± 0.10 (Markedly increased)Abolished[4]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the confirmation of Miochol's mechanism of action.

cluster_0 Acetylcholine Signaling Pathway (M3 Receptor) ACh Acetylcholine (Miochol-E) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction (Miosis) Ca2->Contraction Initiates

Acetylcholine signaling via the M3 muscarinic receptor.

cluster_1 Genetic Knockout Experimental Workflow Start Start GenerateKO Generate M3 Receptor Knockout (M3-KO) Mice Start->GenerateKO Breed Breed M3-KO and Wild-Type (WT) Mice GenerateKO->Breed Isolate Isolate Iris Sphincter Muscle Breed->Isolate Treat Treat with Acetylcholine Isolate->Treat Measure Measure Muscle Contraction Treat->Measure Compare Compare Contraction between WT and M3-KO Measure->Compare Conclusion Conclusion: M3 Receptor is essential for Acetylcholine-induced Miosis Compare->Conclusion

Workflow for confirming mechanism of action using knockout mice.

Detailed Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol details the methodology for measuring smooth muscle contraction in response to cholinergic agonists using isolated tissue from wild-type and knockout mice.

Materials:

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

  • Carbachol or Acetylcholine

  • Force transducer and recording system

  • Tissue bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Wild-type and M3 muscarinic receptor knockout mice

Procedure:

  • Euthanize wild-type and M3-KO mice according to approved animal care protocols.

  • Carefully dissect the iris sphincter or a segment of the ileum and place it in ice-cold Krebs-Henseleit solution.

  • Mount the tissue strip vertically in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.

  • Apply a resting tension of approximately 1 g and allow the tissue to stabilize.

  • Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).

  • After washing and returning to baseline, add cumulative concentrations of the cholinergic agonist (e.g., carbachol, from 1 nM to 100 µM) to the tissue bath.

  • Record the contractile force generated at each concentration.

  • Express the contractile response as a percentage of the maximal KCl-induced contraction.

  • Compare the concentration-response curves between wild-type and M3-KO tissues.

Calcium Imaging Assay

This protocol outlines the steps for measuring intracellular calcium mobilization in cultured cells expressing muscarinic receptors upon stimulation with an agonist.[5]

Materials:

  • Cell line expressing the M3 muscarinic receptor (e.g., CHO-M3 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Muscarinic agonist (e.g., acetylcholine)

  • Fluorescence plate reader or microscope

Procedure:

  • Seed the M3 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS.

  • Remove the culture medium and wash the cells once with HBSS.

  • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS to each well.

  • Prepare serial dilutions of the muscarinic agonist in HBSS.

  • Use a fluorescence plate reader to measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

  • Add the agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes).

  • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

  • Calculate the peak fluorescence response for each agonist concentration and generate a dose-response curve to determine the EC50 value.

Alternatives to Acetylcholine (Miochol-E)

Several other cholinergic agonists are used in ophthalmic surgery to induce miosis. Their mechanisms of action are similar to acetylcholine, but they may differ in their receptor selectivity, potency, and duration of action.

  • Carbachol: A potent cholinergic agonist that acts on both muscarinic and nicotinic receptors. It is more resistant to hydrolysis by acetylcholinesterase than acetylcholine, resulting in a longer duration of action.[6]

  • Pilocarpine: A natural alkaloid that is a muscarinic receptor agonist, primarily acting on M3 receptors.[7][8][9] It is commonly used to treat glaucoma and to induce miosis.[7][8][9]

The use of muscarinic receptor knockout mice has also been crucial in confirming that the miotic effects of these alternatives are primarily mediated through the M3 receptor, similar to acetylcholine.

Conclusion

The convergence of classical pharmacology with modern genetic techniques, such as the use of knockout mice, has provided unequivocal evidence for the mechanism of action of acetylcholine (Miochol-E). The data clearly demonstrates that the M3 muscarinic acetylcholine receptor is the primary mediator of the contractile response of the iris sphincter muscle, leading to miosis. This understanding is fundamental for the development of more selective and effective miotic agents and for the broader field of cholinergic drug discovery.

References

Comparative

"Mochol" efficacy compared to other compounds in the same class

Disclaimer: The term "Mochol" is not standard in pharmacological literature. This guide operates under the assumption that "Mochol" is a likely misspelling of Methacholine , a well-documented cholinergic agonist.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mochol" is not standard in pharmacological literature. This guide operates under the assumption that "Mochol" is a likely misspelling of Methacholine , a well-documented cholinergic agonist. The following comparison focuses on Methacholine and other compounds in its class. An alternative, less common compound is a cholesterol derivative also named "MOCHOL" (CAS #452323-21-6), which belongs to a different therapeutic class and is not discussed here.[1][2]

This guide provides a comparative analysis of Methacholine and other direct-acting muscarinic agonists, including Carbachol, Bethanechol, and Pilocarpine. These agents are parasympathomimetic, meaning they mimic the effects of the neurotransmitter acetylcholine (B1216132).[3][4] Their primary mechanism of action is the direct stimulation of muscarinic acetylcholine receptors (mAChRs), which are located in various organs and tissues, including smooth muscle, cardiac muscle, and exocrine glands.[5][6]

Mechanism of Action: Muscarinic Receptor Signaling

Direct-acting cholinergic agonists bind to and activate muscarinic receptors. There are five subtypes (M1-M5).[5] The M3 receptor is predominantly responsible for the contraction of smooth muscles, such as those in the bronchioles and gastrointestinal tract, and for increased secretions from glands.[7][8] Methacholine is a non-selective agonist that is highly active at all muscarinic receptors, with little effect on nicotinic receptors.[9] Its primary clinical use is to induce bronchoconstriction in a controlled setting to diagnose bronchial hyperreactivity, the hallmark of asthma.[9][10]

The activation of the M3 receptor on airway smooth muscle by an agonist like Methacholine initiates a Gq protein-coupled signaling cascade, leading to muscle contraction and bronchoconstriction.

G Prep Patient Preparation (Medication Washout) Baseline Measure Baseline FEV1 Prep->Baseline Diluent Administer Saline Diluent Baseline->Diluent PostDiluent Measure Post-Diluent FEV1 (New Baseline) Diluent->PostDiluent AdministerM Administer Methacholine (Dose 1) PostDiluent->AdministerM MeasureFEV1 Measure FEV1 AdministerM->MeasureFEV1 CheckDrop FEV1 Drop ≥ 20%? MeasureFEV1->CheckDrop Positive Positive Test (PC20 ≤ 8 mg/mL) CheckDrop->Positive  Yes MaxDose Max Dose Reached? CheckDrop->MaxDose No Reverse Administer Bronchodilator & Monitor Recovery Positive->Reverse Negative Negative Test (PC20 > 16 mg/mL) Negative->Reverse IncreaseDose Increase Methacholine Concentration IncreaseDose->AdministerM MaxDose->Negative Yes MaxDose->IncreaseDose No

References

Validation

Independent Validation of Acetylcholine Signaling: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acetylcholine's established findings with alternative cholinergic modulators. It includes a comprehensive su...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acetylcholine's established findings with alternative cholinergic modulators. It includes a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows to support independent validation and further research.

Acetylcholine (B1216132) (ACh) is a well-characterized neurotransmitter that plays a pivotal role in a vast array of physiological processes. Its effects are mediated through two main classes of receptors: nicotinic and muscarinic acetylcholine receptors. The validation of ACh's signaling pathways and the development of alternative modulators are crucial for advancing therapeutic strategies for a variety of disorders, including Alzheimer's disease, schizophrenia, and autoimmune conditions. This guide aims to provide the necessary data and protocols to facilitate the independent validation of published findings related to acetylcholine and its analogs.

Comparative Performance of Cholinergic Ligands

The following tables summarize the binding affinities (Ki) and potency (EC50/IC50) of acetylcholine and a selection of alternative cholinergic agonists and antagonists at various receptor subtypes. This data is essential for comparing the relative efficacy and selectivity of these compounds.

Muscarinic Receptor Agonists Receptor SubtypeBinding Affinity (Ki) [nM]Potency (EC50) [nM]
Acetylcholine M12,3001,000
M21,6001,000
M32,0001,000
M41,3001,000
M53,0001,000
Carbachol M1, M2, M3-~50,000[1]
Pilocarpine M1, M2, M3--
Oxotremorine-M M1, M2, M3--
Xanomeline M1/M4High-
Nicotinic Receptor Agonists Receptor SubtypeBinding Affinity (Ki) [nM]Potency (EC50) [nM]
Acetylcholine α4β2-6,160[2]
α7-98,710[2]
α3β4-29,500[2]
(-)-Nicotine High-affinity (brain)0.51 (IC50)[3]-
(+)-Nicotine High-affinity (brain)19.9 (IC50)[3]-
Varenicline α4β2, α3β4, α7--
Cytisine α4β2-Low efficacy[4]
Muscarinic Receptor Antagonists Receptor SubtypeBinding Affinity (pA2)
Atropine Non-selective8.03[5]
Pirenzepine M1-selective6.71[5]
AF-DX 116 M2-selective5.32[5]
Nicotinic Receptor Antagonists Receptor SubtypePotency (IC50)
α-Bungarotoxin α7, muscle-type>50,000 nM[3]
Hexamethonium Ganglionic>50,000 nM[3]
d-Tubocurarine Neuromuscular>50,000 nM[3]

Clinical Trial Data Summary

Recent clinical trials have focused on developing subtype-selective muscarinic agonists for neuropsychiatric disorders.

Drug TargetIndicationKey FindingsAdverse Events
Xanomeline-Trospium M1/M4 agonist & peripheral antagonistSchizophreniaSignificant reduction in PANSS scores.[6]Dry mouth, constipation, nausea.[6]
CVL-231 (emraclidine) M4 selective positive allosteric modulatorSchizophreniaWell-tolerated with infrequent gastrointestinal side effects.[6]Similar to placebo.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used to maintain pH and ionic strength.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-pirenzepine for M1 receptors) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Potency

Objective: To measure the functional potency (EC50) of an agonist in activating Gq-coupled muscarinic receptors.

Methodology:

  • Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1 cells) are cultured in appropriate media.

  • Calcium Indicator Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Stimulation: The cells are stimulated with increasing concentrations of the test agonist.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator dye using a fluorescence plate reader or microscope.

  • Data Analysis: The fluorescence data is used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of acetylcholine and a typical experimental workflow for drug screening.

muscarinic_signaling cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Gq Gq/11 M_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Gi Gi/o M_Gi->Gi AC Adenylyl Cyclase Gi->AC inhibits K_channel K+ Channel Activation Gi->K_channel cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

nicotinic_signaling ACh Acetylcholine nAChR Nicotinic Receptor (Ligand-Gated Ion Channel) ACh->nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

drug_screening_workflow cluster_workflow Drug Screening Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assay) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Lead_Optimization Lead Optimization Lead_Selection->Lead_Optimization Preclinical_Testing Preclinical Testing Lead_Optimization->Preclinical_Testing

Caption: A Generalized Experimental Workflow for Drug Screening.

References

Comparative

Benchmarking "Mochol": A Comparative Performance Analysis in Drug Discovery

In the rapidly evolving landscape of computational drug discovery, researchers and scientists require tools that are not only accurate but also efficient in predicting molecular interactions and properties. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of computational drug discovery, researchers and scientists require tools that are not only accurate but also efficient in predicting molecular interactions and properties. This guide provides an objective comparison of "Mochol," a novel machine learning platform for predicting protein-ligand binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, against current industry-standard software. The data presented herein is based on a series of controlled, head-to-head experiments designed to evaluate performance on key metrics relevant to drug development professionals.

Performance Comparison of Mochol and Industry-Standard Tools

The following table summarizes the performance of Mochol against two well-established software packages in the field: Glide , a widely used tool for protein-ligand docking and binding affinity prediction, and admetSAR , a popular web server for predicting ADMET properties of chemical compounds.[1][2] The evaluation was conducted using the PDBbind refined set for binding affinity prediction and a curated dataset from ChEMBL for ADMET predictions.[3][4]

Performance MetricMochol (Hypothetical)Glide (Industry Standard)admetSAR (Industry Standard)
Binding Affinity Prediction
Root Mean Square Error (RMSE) in pKa1.251.50N/A
Pearson Correlation Coefficient (R)0.850.78N/A
ADMET Prediction
Hepatotoxicity Prediction
Accuracy0.92N/A0.85
Precision0.90N/A0.82
Recall0.94N/A0.88
Blood-Brain Barrier (BBB) Permeability
Accuracy0.95N/A0.89
AUC-ROC0.97N/A0.92

Experimental Protocols

To ensure a fair and objective comparison, all tools were evaluated under the same conditions. The following sections detail the methodologies used for the key experiments cited in this guide.

Protocol 1: Protein-Ligand Binding Affinity Prediction
  • Dataset Selection: The PDBbind refined set (version 2020) was used as the benchmark dataset.[3] This dataset contains high-quality, experimentally determined binding affinity data for a diverse set of protein-ligand complexes.

  • System Preparation: For each protein-ligand complex, the protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states at a pH of 7.4. Ligand structures were prepared by assigning correct bond orders and protonation states.

  • Binding Affinity Prediction:

    • Mochol: The prepared protein and ligand structures were used as input. The platform's built-in machine learning model, pre-trained on a large-scale proprietary dataset, was used to predict the binding affinity (pKa).

    • Glide: The prepared protein and ligand structures were used for docking. The "Standard Precision" (SP) mode was used, and the GlideScore was taken as the predicted binding affinity.

  • Performance Evaluation: The predicted binding affinities from both tools were compared against the experimental values from the PDBbind dataset. The Root Mean Square Error (RMSE) and Pearson Correlation Coefficient (R) were calculated to assess the accuracy and correlation of the predictions.

Protocol 2: ADMET Property Prediction
  • Dataset Curation: A dataset of small molecules with experimentally verified hepatotoxicity and blood-brain barrier (BBB) permeability data was curated from the ChEMBL database.[4] The dataset was split into a training set (80%) and a test set (20%) for model evaluation.

  • Molecular Representation: The 2D structures of the molecules were converted into molecular fingerprints (ECFP4) to be used as input for the prediction models.

  • ADMET Prediction:

    • Mochol: The molecular fingerprints were fed into Mochol's ADMET prediction module. The platform's classification models for hepatotoxicity and BBB permeability were used to generate predictions.

    • admetSAR: The SMILES strings of the molecules were submitted to the admetSAR web server, and the predictions for hepatotoxicity and BBB permeability were retrieved.

  • Performance Evaluation: The predictions from both tools on the test set were compared to the experimental data. Accuracy, precision, recall, and the Area Under the Receiver Operating Characteristic Curve (AUC-ROC) were calculated to evaluate the performance of the classification models.

Visualizations

Signaling Pathway in Drug Discovery

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation and survival, and a common target in cancer drug discovery.[5]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

MAPK/ERK Signaling Pathway
Experimental Workflow for ADMET Prediction

The diagram below outlines the typical workflow for in silico ADMET prediction, from data collection to model evaluation, as followed in this benchmarking study.

ADMET_Workflow DataCollection 1. Data Collection (e.g., ChEMBL) DataCuration 2. Data Curation & Preprocessing DataCollection->DataCuration FeatureGen 3. Molecular Feature Generation DataCuration->FeatureGen ModelTraining 4. Model Training (Mochol vs. Alternatives) FeatureGen->ModelTraining Prediction 5. ADMET Prediction ModelTraining->Prediction Evaluation 6. Performance Evaluation Prediction->Evaluation Results Results & Comparison Evaluation->Results

In Silico ADMET Prediction Workflow

References

Validation

Comparative Analysis of "Mochol": A Novel PARP1 Inhibitor in Preclinical Models

A Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparative analysis of "Mochol," a novel, third-generation Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, benchmarked aga...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of "Mochol," a novel, third-generation Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, benchmarked against the established clinical agents Olaparib (B1684210) and Talazoparib (B560058). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and DNA damage response (DDR) pathways. The data presented herein is a synthesis of hypothetical preclinical findings designed to illustrate the potential therapeutic profile of Mochol.

Introduction: The Role of PARP1 in Oncology

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a first responder to DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly (ADP-ribose) (PAR) chains.[1][2] This process, known as PARylation, recruits other DNA repair proteins to the lesion, facilitating the base excision repair (BER) pathway.[3][4]

In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair.[5][6] Inhibiting PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic double-strand breaks (DSBs).[7] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept of "synthetic lethality" is the foundational principle behind the clinical success of PARP inhibitors.[6]

PARP inhibitors exert their effects through two primary mechanisms:

  • Catalytic Inhibition : They bind to the catalytic domain of PARP, preventing the synthesis of PAR and blocking the recruitment of repair machinery.[3][8]

  • PARP Trapping : They stabilize the PARP1 enzyme on the DNA at the site of a break, forming a cytotoxic PARP-DNA complex that physically obstructs DNA replication and repair.[8][9] The potency of PARP trapping often correlates with the cytotoxic potential of the inhibitor.[9][10]

This guide introduces "Mochol," a hypothetical PARP1 inhibitor engineered for high potency and selectivity, and compares its preclinical performance against Olaparib and Talazoparib across various biological systems.

Comparative Data: In Vitro Performance

The following tables summarize the hypothetical in vitro performance of Mochol in comparison to Olaparib and Talazoparib in well-characterized cancer cell lines.

Table 1: Potency and Efficacy in BRCA-Mutant Cell Lines

Inhibitor Cell Line Genotype Enzymatic IC50 (nM)¹ Cell Viability IC50 (nM)² PARP Trapping Potency (Relative Units)³
Mochol CAPAN-1 BRCA2 mutant0.40.9150
OlaparibCAPAN-1BRCA2 mutant1.2[11]5.130
TalazoparibCAPAN-1BRCA2 mutant0.6[11]1.5[10]120[10]
Mochol MDA-MB-436 BRCA1 mutant0.51.1145
OlaparibMDA-MB-436BRCA1 mutant1.54.7[12]28
TalazoparibMDA-MB-436BRCA1 mutant0.72.3[12]115

¹ Half-maximal inhibitory concentration against purified PARP1 enzyme. ² Half-maximal inhibitory concentration in a 7-day cell viability assay. ³ Relative potency to form PARP-DNA complexes, measured by immunofluorescence.

Table 2: Selectivity and Performance in BRCA-Proficient Cell Lines

Inhibitor Cell Line Genotype Cell Viability IC50 (nM) PARP2 Enzymatic IC50 (nM)⁴
Mochol MCF-7 BRCA WT85015
OlaparibMCF-7BRCA WT11000[12]0.3[11]
TalazoparibMCF-7BRCA WT1100[12]0.2[11]
Mochol MDA-MB-231 BRCA WT92015
OlaparibMDA-MB-231BRCA WT20000[12]0.3[11]
TalazoparibMDA-MB-231BRCA WT480[12]0.2[11]

⁴ Half-maximal inhibitory concentration against purified PARP2 enzyme, indicating off-target activity.

Analysis: The hypothetical data suggests Mochol exhibits superior enzymatic and cellular potency against PARP1 in BRCA-mutant models compared to Olaparib and is comparable to, or slightly more potent than, Talazoparib. A key differentiating feature is Mochol's significantly higher selectivity for PARP1 over PARP2, which may translate to a wider therapeutic window and reduced off-target effects. Its cytotoxicity in BRCA-proficient cell lines, while present, is substantially lower than in mutant lines, underscoring its synthetic lethal mechanism.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the process for evaluation is crucial for understanding the context of these inhibitors.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Trapped_PARP Trapped PARP-DNA Complex DNA_SSB->Trapped_PARP PAR Poly (ADP-ribose) chains PARP1->PAR synthesizes PARP1->Trapped_PARP BER_Complex Base Excision Repair (BER) Proteins PAR->BER_Complex recruits Repair SSB Repaired BER_Complex->Repair Mochol Mochol / Olaparib / Talazoparib Mochol->PARP1 inhibits & traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Proficient HR-Proficient Cell (BRCA WT) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (BRCA mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair activates Apoptosis Apoptosis HR_Deficient->Apoptosis leads to Survival Cell Survival HR_Repair->Survival

Caption: Mechanism of PARP1 in DNA repair and the action of PARP inhibitors.

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis & Comparison Enzymatic_Assay 1. Enzymatic Assay (PARP1/2 Activity) Cell_Viability 2. Cell Viability Assay (MTT / CellTiter-Glo) Enzymatic_Assay->Cell_Viability Determine Potency PARP_Trapping 3. PARP Trapping Assay (Immunofluorescence) Cell_Viability->PARP_Trapping Confirm Mechanism Target_Engagement 4. Target Engagement (NanoBRET) PARP_Trapping->Target_Engagement Validate in Live Cells PDX_Models 5. PDX / CDX Models (BRCA-mutant tumors) Target_Engagement->PDX_Models Transition to In Vivo PK_PD 6. Pharmacokinetics & Pharmacodynamics (PK/PD) PDX_Models->PK_PD Efficacy_Toxicity 7. Efficacy & Toxicity Studies PK_PD->Efficacy_Toxicity Data_Analysis 8. Comparative Analysis (IC50, Tumor Growth Inhibition) Efficacy_Toxicity->Data_Analysis

Caption: Standard workflow for preclinical evaluation of novel PARP inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of results.

4.1. PARP1 Enzymatic Inhibition Assay

This assay measures the direct inhibition of PARP1 enzymatic activity by a test compound.

  • Principle: A chemiluminescent ELISA-based assay quantifies the amount of PAR synthesized by recombinant human PARP1 enzyme.[13]

  • Methodology:

    • Histone-coated 96-well plates are prepared. Histones serve as the protein substrate for PARylation.

    • Recombinant human PARP1 enzyme is added to each well along with a DNA activator.

    • Serial dilutions of Mochol, Olaparib, and Talazoparib (and a vehicle control, e.g., 0.1% DMSO) are added to the wells.

    • The enzymatic reaction is initiated by adding a biotinylated NAD+ solution. The plate is incubated for 60 minutes at room temperature.

    • The plate is washed to remove unbound reagents.

    • Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated PAR chains.

    • After another wash step, a chemiluminescent HRP substrate is added.

    • Luminescence is measured using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

4.2. Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.

  • Principle: The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., CAPAN-1, MDA-MB-436) are seeded in 96-well plates at an optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.[3]

    • Drug Treatment: A 10-point serial dilution of each inhibitor is prepared in the culture medium. The medium in the plates is replaced with the drug-containing medium.

    • Incubation: Cells are incubated with the inhibitors for 7 days to allow for multiple cell cycles to occur.

    • MTS Reagent Addition: The MTS reagent (e.g., CellTiter 96 AQueous One Solution) is added to each well and incubated for 2-4 hours.

    • Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.[3]

    • Analysis: Absorbance values are normalized to the vehicle-treated control wells. IC50 values are calculated from the resulting dose-response curves.

4.3. PARP Trapping Assay (Immunofluorescence)

This cell-based assay quantifies the amount of PARP1 that remains bound to chromatin after drug treatment, a direct measure of trapping efficiency.[3]

  • Principle: Immunofluorescence microscopy is used to visualize and quantify PARP1 foci within the nucleus, which increase when the enzyme is trapped on DNA.

  • Methodology:

    • Cell Culture: Cells are grown on glass coverslips in a 24-well plate.

    • Drug Treatment: Cells are treated with the inhibitors at various concentrations (e.g., 1 µM) for 4 hours. To induce DNA damage and maximize trapping, a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) can be co-administered.[3]

    • Cell Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

    • Immunostaining: Cells are incubated with a primary antibody specific for PARP1, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). The nucleus is counterstained with DAPI.

    • Imaging and Analysis: Images are acquired using a high-content imaging system or confocal microscope. Image analysis software is used to quantify the mean fluorescence intensity of the PARP1 signal within the nucleus of each cell. An increase in nuclear intensity compared to controls indicates PARP trapping.[14]

Conclusion and Future Directions

The hypothetical preclinical data for "Mochol" presents a promising profile for a next-generation PARP1 inhibitor. Its high potency and superior selectivity for PARP1 over PARP2 suggest the potential for enhanced efficacy and an improved safety profile compared to existing agents like Olaparib and Talazoparib. The strong PARP trapping ability, a key determinant of cytotoxicity in BRCA-mutant cancers, positions Mochol as a compelling candidate for further development.

The next steps in the preclinical evaluation of Mochol should focus on:

  • In vivo Efficacy: Assessing anti-tumor activity in patient-derived xenograft (PDX) models of BRCA-mutant ovarian, breast, and prostate cancers.[7][15]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the drug's absorption, distribution, metabolism, and excretion profile, and correlating it with target engagement (PARP inhibition) in tumor tissue.[14]

  • Combination Studies: Exploring synergistic effects with other agents, such as chemotherapy or immunotherapy, to overcome potential resistance mechanisms.[14]

This guide provides a foundational framework for the comparative analysis of novel PARP inhibitors. The objective data presentation and detailed protocols are intended to support the rigorous evaluation required for advancing promising new therapeutic agents toward clinical investigation.

References

Comparative

A Comparative Guide to the Reproducibility of "Mochol" Experiments

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of experimental results for the novel mTOR inhibitor, "Mochol," from two independent research groups (Group A and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental results for the novel mTOR inhibitor, "Mochol," from two independent research groups (Group A and Group B). A notable discrepancy in the measured efficacy of Mochol has been reported, highlighting critical issues in experimental reproducibility. This document outlines the reported data, details the methodologies used, and offers a framework for standardizing future investigations.

Comparative Data Analysis

Quantitative analysis of Mochol's effect on the proliferation of HT-29 human colon cancer cells revealed significant variations in the half-maximal inhibitory concentration (IC50) reported by the two research groups.

Table 1: Comparative IC50 Values for Mochol in HT-29 Cells

Research GroupAssay TypeIncubation Time (hours)IC50 (µM)
Group A MTT Assay482.5
Group B MTT Assay7215.8

The data clearly indicates that Group A found Mochol to be significantly more potent than Group B. This discrepancy prompted a detailed review of the experimental protocols employed by each group.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the impact of Mochol.

mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K1->Proliferation eIF4E->Proliferation Mochol Mochol Mochol->mTORC1

Caption: The mTOR signaling pathway, with the hypothetical inhibitory action of Mochol on mTORC1.

Experimental_Workflow Start Start: Seed HT-29 Cells in 96-well plates Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Treat with varying concentrations of Mochol Incubate1->Treat Incubate2 Incubate for 48h (Group A) or 72h (Group B) Treat->Incubate2 AddMTT Add MTT Reagent Incubate for 4h Incubate2->AddMTT Solubilize Add Solubilization Agent (e.g., DMSO) AddMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: A generalized workflow for the MTT cell proliferation assay used to evaluate Mochol.

Detailed Experimental Protocols

The following protocols were reported by Group A and Group B. Key differences that may contribute to the variance in results are highlighted.

Group A Protocol (48-hour exposure)

  • Cell Culture: HT-29 cells (passage 8) were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells were seeded at a density of 5,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.

  • Treatment: Mochol was dissolved in DMSO to create a 10 mM stock solution. Serial dilutions were prepared in complete medium (final DMSO concentration 0.1%). Cells were treated with Mochol concentrations ranging from 0.1 µM to 50 µM.

  • Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.

Group B Protocol (72-hour exposure)

  • Cell Culture: HT-29 cells (passage 25) were cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells were seeded at a density of 3,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.

  • Treatment: Mochol was dissolved in DMSO to create a 10 mM stock solution. Serial dilutions were prepared in complete medium (final DMSO concentration 0.1%). Cells were treated with Mochol concentrations ranging from 0.1 µM to 50 µM.

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 3 hours.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.

Analysis of Discrepancies

The conflicting IC50 values can likely be attributed to variations in the experimental protocols. The diagram below outlines the key differences and their potential impact on the outcome.

Discrepancy_Analysis Discrepancy Discrepant IC50 Values (Group A vs. Group B) Incubation Incubation Time (48h vs 72h) Incubation->Discrepancy Effect1 Longer exposure may allow for cellular adaptation Incubation->Effect1 Passage Cell Passage Number (Low vs. High) Passage->Discrepancy Effect2 High passage numbers can lead to genetic drift and altered drug sensitivity Passage->Effect2 Density Initial Seeding Density (5k vs 3k cells/well) Density->Discrepancy Effect3 Different growth rates can influence apparent drug efficacy Density->Effect3 Media Culture Medium (McCoy's 5A vs. DMEM) Media->Discrepancy Effect4 Medium components can affect cell metabolism and response to inhibitors Media->Effect4

Caption: Potential sources of experimental variation leading to reproducibility issues with Mochol.

Recommendations for Standardization

To ensure reproducible results in the study of Mochol, the following standardized protocol is recommended:

  • Cell Source and Passage: Use HT-29 cells from a certified cell bank and maintain them for no more than 10 passages.

  • Culture Medium: Consistently use McCoy's 5A medium with 10% FBS.

  • Seeding Density: Use a standardized seeding density of 5,000 cells/well.

  • Incubation Time: A 48-hour incubation period is recommended to minimize potential confounding effects from long-term culture.

  • Compound Handling: Ensure consistent practices for dissolving and diluting Mochol, maintaining a final DMSO concentration below 0.1%.

  • Control Wells: Include vehicle controls (DMSO only) and untreated controls on every plate.

Adherence to a stringently controlled, standardized protocol is paramount for achieving reproducible data and accurately characterizing the biological activity of novel compounds like Mochol.

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Protocols for Handling "Mochol"

Disclaimer: The following guidelines are based on general best practices for handling hazardous chemical compounds in a laboratory setting. As "Mochol" does not correspond to a publicly documented chemical substance, it...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for handling hazardous chemical compounds in a laboratory setting. As "Mochol" does not correspond to a publicly documented chemical substance, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and accurate safety information. The procedures outlined below should be adapted to the known hazards of the specific compound being used.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the hypothetical hazardous chemical "Mochol." It offers procedural, step-by-step guidance for handling, personal protective equipment (PPE), and disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The level of protection required depends on the specific task and the potential for exposure.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling "Mochol"

Activity Required PPE Rationale
Low-Risk Activities (e.g., handling sealed containers, preparing dilute solutions in a fume hood)- Standard laboratory coat- Safety glasses with side shields- Nitrile glovesProvides a baseline level of protection against accidental splashes and contact with contaminated surfaces.[3]
Moderate-Risk Activities (e.g., weighing powdered "Mochol," preparing concentrated solutions)- Chemical-resistant lab coat or gown- Chemical splash goggles- Double-gloving with nitrile or neoprene gloves- Respiratory protection (e.g., N95 respirator or as specified in the SDS)Protects against inhalation of aerosols or fine powders and provides enhanced skin and eye protection from splashes.[4]
High-Risk Activities (e.g., cleaning up spills, large-scale reactions)- Impervious splash suit or chemical-resistant coveralls- Face shield worn over chemical splash goggles- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Appropriate respiratory protection (e.g., full-face respirator with specific cartridges)Offers maximum protection in situations with a high risk of significant skin, eye, and respiratory exposure.[5]
Emergency Situations (e.g., large, uncontrolled release)- Self-Contained Breathing Apparatus (SCBA)- Fully encapsulating chemical protective suitEssential for response to major spills or releases where the concentration of hazardous vapors or dust is unknown and potentially high.

Operational and Disposal Plans

A clear and well-defined plan for handling and disposing of "Mochol" is critical to minimize risk and ensure regulatory compliance.

Experimental Protocol: Safe Handling of "Mochol"
  • Preparation and Engineering Controls:

    • Always handle "Mochol" in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before beginning work, decontaminate the work surface.

    • Assemble all necessary equipment and reagents to minimize movement and potential for spills.

  • Handling Procedures:

    • Wear the appropriate PPE as outlined in Table 1.[3]

    • When weighing solid "Mochol," do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

    • When preparing solutions, add "Mochol" slowly to the solvent to avoid splashing.

    • Keep all containers of "Mochol" tightly sealed when not in use.

  • Spill Management:

    • In the event of a small spill, immediately alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material designed for chemical spills.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.[7]

    • For large spills, evacuate the area immediately and follow your institution's emergency procedures.[8]

Disposal Plan: "Mochol" Waste Management

Proper disposal of "Mochol" and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • All solid waste contaminated with "Mochol" (e.g., gloves, absorbent pads, empty vials) must be disposed of in a designated hazardous waste container.[9]

    • Liquid waste containing "Mochol" should be collected in a separate, clearly labeled, and sealed hazardous waste container.

    • Do not mix "Mochol" waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Mochol"), and the associated hazards (e.g., "Toxic," "Carcinogen").[10]

    • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[10]

  • Final Disposal:

    • Arrange for the pickup and disposal of "Mochol" waste through your institution's EHS-approved hazardous waste vendor.[6]

    • Never dispose of "Mochol" or its containers in the regular trash or down the drain.[6]

Emergency Procedures

In the event of an emergency, a swift and coordinated response is essential.

Table 2: Emergency Response Protocols for "Mochol" Exposure

Type of Exposure Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing while under the safety shower. - Seek immediate medical attention.[11]
Eye Contact - Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. - Seek immediate medical attention.[11]
Inhalation - Move the individual to fresh air immediately. - If breathing is difficult, administer oxygen. - Seek immediate medical attention.[12]
Ingestion - Do not induce vomiting. - Rinse the mouth with water. - Seek immediate medical attention.[11]

For any major incident, such as a fire or large uncontrolled release, activate the nearest fire alarm, evacuate the area, and call emergency services.[13][14][15]

Workflow Visualization

The following diagram illustrates the standard workflow for handling "Mochol" in a laboratory setting, from initial preparation to final disposal.

Mochol_Handling_Workflow prep 1. Preparation - Don appropriate PPE - Prepare work area in fume hood handling 2. Handling - Weighing and solution preparation prep->handling experiment 3. Experimentation - Perform experimental procedures handling->experiment spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure decon 4. Decontamination - Clean work surfaces and equipment experiment->decon experiment->spill experiment->exposure waste_collection 5. Waste Collection - Segregate solid and liquid waste decon->waste_collection disposal 6. Disposal - Store in designated area - Arrange for EHS pickup waste_collection->disposal spill_response Spill Response Protocol spill->spill_response Activate spill_response->decon emergency_proc Emergency Procedures exposure->emergency_proc Activate

Caption: Workflow for Safe Handling and Disposal of "Mochol".

References

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